Boc-NH-PEG2-CH2CH2COOH
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-5-7-18-9-8-17-6-4-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXZVCAXAQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
187848-68-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187848-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365655-91-9 | |
| Record name | 13,13-Dimethyl-11-oxo-4,7,12-trioxa-10-azatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG2-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG2-CH2CH2COOH. It details its chemical properties, molecular weight, and its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers in drug discovery and development, offering detailed experimental protocols and workflow visualizations to facilitate its use in the laboratory.
Core Properties and Specifications
This compound is a versatile linker molecule characterized by a Boc-protected amine and a terminal propionic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. It is crucial to distinguish this molecule from its acetic acid analogue, Boc-NH-PEG2-COOH, which possesses a different molecular weight and chain length.
| Property | Value | Citation(s) |
| Chemical Name | 9-((tert-Butoxycarbonyl)amino)-4,7-dioxanonanoic acid | [1] |
| Synonyms | Boc-NH-PEG2-propionic acid, t-Boc-N-amido-PEG2-acid | [1] |
| Molecular Formula | C12H23NO6 | [2] |
| Molecular Weight | 277.31 g/mol | [2] |
| CAS Number | 1365655-91-9 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% - >95.0% (HPLC) | [1] |
| Storage Conditions | Store at -20°C for long-term storage. | [2] |
Application in PROTAC Synthesis
This compound is a key building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The synthetic strategy for incorporating this linker typically involves a two-step sequential amidation. First, the carboxylic acid terminus of the linker is coupled to an amine-functionalized ligand (either for the protein of interest or the E3 ligase). Following this, the Boc protecting group is removed from the other terminus to expose a primary amine, which is then coupled to the second ligand.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are representative protocols for the key steps in utilizing this compound for the synthesis of a PROTAC.
Protocol 1: Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the coupling of the carboxylic acid end of this compound to an amine-containing molecule (Ligand-NH2).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized ligand (Ligand-NH2) (e.g., an E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3 or KHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand and this compound (101 µmol) in anhydrous DMF (135 µL).[3]
-
Add HATU (1.1 eq, 112 µmol) to the solution.[3]
-
Add DIPEA or Et3N (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.[3] Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous KHCO3 solution and water (2x).[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified Boc-protected intermediate.
Protocol 2: Boc Deprotection to Expose the Amine Terminus
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then ready for coupling to the second ligand.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM (a common concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). If the substrate contains acid-sensitive groups, a scavenger like TIS (1-5%) can be added to trap the generated tert-butyl cations.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amine-linker-ligand intermediate. This product is often used in the next step without further purification.
Synthetic Workflow Visualization
The following diagram illustrates the sequential coupling strategy for synthesizing a PROTAC using this compound.
Caption: PROTAC synthesis workflow using the linker.
This technical guide provides essential information for the effective utilization of this compound in the synthesis of PROTACs and other advanced bioconjugates. The provided protocols are representative and may require optimization based on the specific properties of the ligands being conjugated.
References
An In-Depth Technical Guide to Boc-NH-PEG2-CH2CH2COOH: A Key Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)propanoic acid, commonly known as Boc-NH-PEG2-CH2CH2COOH. With the CAS number 1365655-91-9, this heterobifunctional linker has emerged as a critical component in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, synthesis, and applications of this linker, with a focus on its role in bioconjugation and the rational design of targeted protein degraders. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are provided to aid researchers in its practical application.
Introduction
This compound is a versatile molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure imparts desirable characteristics for its use in bioconjugation and drug development, including enhanced solubility and a flexible scaffold for connecting two different molecular entities.[2] Its primary application lies in the synthesis of PROTACs, where it serves as the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1365655-91-9 | [2][4] |
| Molecular Formula | C12H23NO6 | [2][4] |
| Molecular Weight | 277.31 g/mol | [2][4] |
| Appearance | Viscous Liquid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Long-term storage at -20°C, protected from light. | [3][4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
Synthesis
A plausible, though unverified, synthetic route could involve:
-
Protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899) with a Boc group to yield Boc-NH-PEG2-OH.[6]
-
Reaction of the resulting alcohol with a protected propionic acid derivative, such as ethyl 3-bromopropionate, under basic conditions.
-
Hydrolysis of the ester to yield the final carboxylic acid product.
Applications in Bioconjugation and PROTAC Synthesis
The bifunctional nature of this compound makes it an ideal linker for a variety of bioconjugation applications. The carboxylic acid can be activated to react with primary amines on proteins or other molecules, while the Boc-protected amine can be deprotected to allow for subsequent conjugation reactions.
General Bioconjugation Protocol: Amide Bond Formation
The carboxylic acid moiety of this compound can be coupled to a primary amine-containing molecule using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation to Primary Amine:
-
In a separate flask, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated NHS ester solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
PROTAC Synthesis Workflow
This compound is a key building block in the modular synthesis of PROTACs. A general workflow for synthesizing a PROTAC using this linker is as follows:
Experimental Workflow:
-
Ligand-Linker Conjugation (Step 1):
-
Couple the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand) using the EDC/NHS coupling protocol described above.
-
Purify the resulting ligand-linker intermediate.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the ligand-linker intermediate using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Neutralize the reaction and remove the solvent to obtain the deprotected amine.
-
-
Ligand-Linker Conjugation (Step 2):
-
Couple the newly exposed amine of the ligand-linker intermediate to the carboxylic acid of a target protein ligand (e.g., a kinase inhibitor) using EDC/NHS or a similar coupling agent like HATU.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Role in Targeted Protein Degradation
PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The Ubiquitin-Proteasome System
The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. The process involves two major steps: ubiquitination and proteasomal degradation.
-
Ubiquitination: This is a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the target protein and transfers ubiquitin from E2 to a lysine (B10760008) residue on the target. This process is repeated to form a polyubiquitin (B1169507) chain.
-
-
Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.
PROTAC Mechanism of Action
A PROTAC molecule, containing a linker such as this compound, acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Conclusion
This compound is a fundamental building block in modern medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for researchers developing novel therapeutics. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed protocols and diagrams to facilitate its use in the laboratory. As the quest for more specific and potent drugs continues, the importance of well-designed linkers like this compound will undoubtedly continue to grow.
References
- 1. This compound | Carbamates | Ambeed.com [ambeed.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Boc-NH-PEG2-OH | CAS:139115-91-6 | Biopharma PEG [biochempeg.com]
Unveiling the Solubility Profile of Boc-NH-PEG2-CH2CH2COOH: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility properties of Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional PEGylated linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1] Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of relevant biological and experimental workflows.
Core Solubility Characteristics
This compound, also known as Boc-NH-PEG2-succinic acid, exhibits favorable solubility in a range of common laboratory solvents. The presence of the polyethylene (B3416737) glycol (PEG) spacer significantly enhances its hydrophilicity, making it amenable to use in aqueous environments.[2][3][4][5][6] This property is critical for its application in biological systems, where aqueous solubility is paramount.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that some of these values are experimentally determined while others are calculated estimations.
| Solvent | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Experimental | [1][7] |
| Water | 39.2 mg/mL | Calculated (ESOL) | [8] |
| Water | 33.8 mg/mL | Calculated (Ali) | [9] |
It is important to use newly opened, hygroscopic DMSO for accurate solubility assessment as moisture can impact the results.[7]
Qualitative assessments indicate that related PEGylated compounds are generally soluble in polar organic solvents such as dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride, with lower solubility in alcohols and toluene, and are typically insoluble in ether.[10]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental in preclinical and formulation development. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, DMSO) in a sealed, temperature-controlled vessel.
-
Equilibration: The vessel is agitated in a shaker or incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of a solute in a saturated solution.[12]
Methodology:
-
Standard Curve Generation: A series of standard solutions of this compound of known concentrations are prepared in the same solvent used for the solubility experiment.
-
Chromatographic Separation: The standard solutions and the filtered sample from the shake-flask experiment are injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). An appropriate mobile phase is used to achieve good separation of the analyte peak.
-
Detection: The analyte is detected using a UV detector at a wavelength of maximum absorbance for this compound.
-
Concentration Calculation: The peak area of the analyte in the sample is compared to the standard curve to determine its concentration, which represents the solubility of the compound.
Quantification by UV/Vis Spectroscopy
For compounds with a suitable chromophore, UV/Vis spectroscopy offers a simpler and faster method for concentration determination.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound is scanned across a range of UV-visible wavelengths to identify the λmax.
-
Standard Curve Generation: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A standard curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the appropriately diluted, filtered sample from the shake-flask experiment is measured at the λmax.
-
Concentration Calculation: The concentration of the sample is determined by interpolating its absorbance value on the standard curve.[13][14][15]
Visualizing Key Concepts
To further elucidate the context and application of this compound, the following diagrams, generated using the DOT language, illustrate relevant pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG2-OH | CAS:139115-91-6 | Biopharma PEG [biochempeg.com]
- 4. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Carbamates | Ambeed.com [ambeed.com]
- 9. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Synthesis of Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional PEGylated linker crucial in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and scientifically supported synthetic pathway, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as 1-Boc-amino-4,7,10-trioxa-13-tridecanoic acid, is a valuable chemical tool possessing a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet easily removable block for the amine functionality, allowing for selective reactions at the carboxylic acid end. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a desirable property for biological applications. This linker is frequently utilized in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] It also serves as a key component in the side chain of the GLP-1 receptor agonist, Semaglutide.[2]
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in a two-step process starting from the commercially available 2-(2-aminoethoxy)ethanol (B1664899). The overall pathway involves the protection of the primary amine with a Boc group, followed by the conversion of the terminal hydroxyl group to a carboxylic acid.
Overall Reaction Scheme:
This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of Boc protection and esterification reactions.
Experimental Protocols
The following sections provide detailed methodologies for the two key synthetic steps.
Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol (Boc-NH-PEG2-OH)
This procedure details the protection of the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-aminoethoxy)ethanol | 105.14 | 10.51 g | 0.10 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 22.92 g | 0.105 |
| Dichloromethane (B109758) (DCM) | - | 200 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol (10.51 g, 0.10 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (22.92 g, 0.105 mol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain N-Boc-2-(2-aminoethoxy)ethanol as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the conversion of the terminal hydroxyl group of N-Boc-2-(2-aminoethoxy)ethanol to a carboxylic acid via reaction with succinic anhydride (B1165640).
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-(2-aminoethoxy)ethanol | 205.25 | 20.53 g | 0.10 |
| Succinic Anhydride | 100.07 | 11.01 g | 0.11 |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 122.17 | 1.22 g | 0.01 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Hydrochloric Acid (1 M aq.) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
Dissolve N-Boc-2-(2-aminoethoxy)ethanol (20.53 g, 0.10 mol), succinic anhydride (11.01 g, 0.11 mol), and 4-dimethylaminopyridine (1.22 g, 0.01 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask with a magnetic stirrer.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
After completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 100 mL of 1 M hydrochloric acid, followed by 100 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a methanol/dichloromethane gradient) to yield this compound as a viscous oil or a waxy solid.
Expected Yield: 80-90%
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-(2-aminoethoxy)ethanol | C₄H₁₁NO₂ | 105.14 | 929-06-6 |
| N-Boc-2-(2-aminoethoxy)ethanol | C₉H₁₉NO₄ | 205.25 | 139115-92-7 |
| This compound | C₁₃H₂₅NO₆ | 307.34 | 108466-89-3 |
Table 2: Typical Reaction Parameters
| Step | Reaction | Solvent | Temperature | Duration | Typical Yield |
| 1 | Boc Protection | Dichloromethane | 0 °C to RT | 12-16 h | 85-95% |
| 2 | Carboxylation | Dichloromethane | Room Temperature | 12-24 h | 80-90% |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis Pathway for this compound.
Caption: General Experimental Workflow for the Synthesis.
Conclusion
This technical guide provides a robust and detailed pathway for the synthesis of this compound, a critical linker in modern drug development and bioconjugation. The outlined two-step procedure, involving Boc protection of 2-(2-aminoethoxy)ethanol followed by reaction with succinic anhydride, represents a reliable and high-yielding approach. The provided experimental protocols and supplementary data are intended to equip researchers and scientists with the necessary information to successfully synthesize this valuable compound.
References
The Versatile Crosslinker: A Technical Guide to Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional crosslinker, is a pivotal tool in modern drug development and bioconjugation. Its unique structure, featuring a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex biomolecules. This guide provides an in-depth look at its applications, supported by experimental data and protocols, to empower researchers in their pursuit of novel therapeutics.
Core Applications and Chemical Properties
This crosslinker is prominently used in three key areas of pharmaceutical research:
-
Proteolysis Targeting Chimeras (PROTACs): As a linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[1][2] The PEG2 spacer enhances the solubility and permeability of the resulting PROTAC molecule.[1]
-
Antibody-Drug Conjugates (ADCs): It serves to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilic nature of the PEG linker can improve the pharmacokinetic profile of the ADC.
-
Peptide Synthesis: It is utilized as an intermediate in the synthesis of therapeutic peptides, most notably as a side chain component in the GLP-1 receptor agonist, Semaglutide.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 1365655-91-9 | [1] |
| Molecular Formula | C₁₂H₂₃NO₆ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its use in PROTAC and ADC synthesis.
PROTAC Synthesis: A General Two-Step Approach
This protocol outlines the synthesis of a PROTAC where the carboxylic acid end of the linker is first coupled to a protein of interest (POI) ligand, followed by deprotection of the Boc group and coupling to an E3 ligase ligand.
Step 1: Coupling of Linker to POI Ligand
-
Activation of Carboxylic Acid: Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF.
-
Amine Coupling: Add the POI ligand (containing a primary or secondary amine, 1.0 equivalent) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the Boc-protected POI-linker conjugate.
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
Boc Deprotection: Dissolve the Boc-protected POI-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 20-50% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). The solvent and excess TFA are removed under reduced pressure.
-
Coupling to E3 Ligase Ligand: The deprotected POI-linker (now with a free amine) is dissolved in anhydrous DMF. In a separate flask, the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) is activated with a coupling agent (e.g., HATU, 1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents). The activated E3 ligase ligand solution is then added to the POI-linker solution.
-
Final PROTAC Formation: The reaction is stirred at room temperature and monitored by LC-MS. Upon completion, the final PROTAC is purified by preparative HPLC.
ADC Synthesis: A General Protocol
This protocol describes the conjugation of a drug-linker construct, synthesized using this compound, to a monoclonal antibody.
Step 1: Synthesis of Drug-Linker Construct
-
Follow the procedure for PROTAC synthesis (Step 1) to couple the cytotoxic drug (containing a primary or secondary amine) to the carboxylic acid of this compound.
-
Deprotect the Boc group as described in PROTAC synthesis (Step 2).
-
The resulting amine-functionalized drug-linker can then be further modified to introduce a reactive group for antibody conjugation (e.g., maleimide).
Step 2: Antibody Conjugation
-
Antibody Reduction (for thiol conjugation): The monoclonal antibody is partially reduced using a mild reducing agent like TCEP to expose reactive thiol groups from interchain disulfide bonds.
-
Conjugation Reaction: The maleimide-activated drug-linker is added to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and binding affinity.
Signaling Pathways and Experimental Workflows
The utility of this compound is best illustrated through its role in creating molecules that modulate specific cellular signaling pathways.
Targeting the KRAS Signaling Pathway with a PROTAC
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival. PROTACs can be designed to target and degrade mutant KRAS proteins.
Caption: PROTAC-mediated degradation of oncogenic KRAS.
Experimental Workflow for PROTAC Efficacy Evaluation
A typical workflow to assess the efficacy of a newly synthesized PROTAC involves a series of in vitro assays.
Caption: Workflow for synthesizing and evaluating a PROTAC.
Conclusion
This compound is a fundamental building block in the development of sophisticated therapeutics. Its well-defined structure and versatile reactivity enable the synthesis of highly effective PROTACs and ADCs. A thorough understanding of its chemical properties and the application of robust experimental protocols are essential for harnessing its full potential in the design of next-generation targeted therapies. The continued exploration of this and similar linkers will undoubtedly pave the way for new and improved treatments for a wide range of diseases.
References
Navigating the Stability and Storage of Boc-NH-PEG2-CH2CH2COOH: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide addressing the critical aspects of stability and storage for Boc-NH-PEG2-CH2CH2COOH has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides a detailed overview of recommended storage conditions, potential degradation pathways, and a generalized framework for stability assessment to ensure the integrity and optimal performance of this versatile PROTAC linker.
Introduction
This compound is a bifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.[1] Its structure, featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. The inherent stability of this linker is paramount for the successful synthesis, purification, and biological activity of the final conjugate. This guide consolidates available data and chemical principles to provide a thorough understanding of its stability profile.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions for the compound in both its pure form and as a stock solution, based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Notes |
| Pure Compound | -20°C | Up to 3 years | Keep in a dry, dark place.[2][3] |
| -18°C | Long-term | Avoid light.[2] | |
| -5°C | Not specified | Keep in dry and avoid sunlight.[4][5] | |
| 0-4°C | Short-term | (days to weeks) In closed vessels.[3] | |
| In Solvent | -80°C | Up to 6 months | Use within 6 months.[1] |
| -20°C | Up to 1 month | Use within 1 month.[1] |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, an understanding of its constituent functional groups—a Boc-protected amine, a PEG linker, and a carboxylic acid—allows for the prediction of its primary degradation pathways.
The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[6][7] Strong acids can cleave the carbamate (B1207046) bond, leading to the formation of the free amine, isobutylene, and carbon dioxide. This deprotection is generally unintentional during storage but can be a significant factor if the compound is exposed to acidic environments. The Boc group is, however, stable towards most nucleophiles and bases.[6]
The polyethylene glycol (PEG) linker is generally considered stable. However, under certain conditions, particularly in the presence of transition metal ions and oxygen, the ether linkages can undergo oxidative degradation.[8] While less common under standard storage conditions, this pathway should be considered in the long-term stability profile, especially if the compound is not stored under an inert atmosphere.
The carboxylic acid functional group is relatively stable but can undergo esterification in the presence of alcohols, particularly under acidic catalysis.
The following diagram illustrates the most probable degradation pathway, which is the acid-catalyzed deprotection of the Boc group.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and monitoring its purity and the formation of degradation products over time. The following outlines a general experimental workflow for such an assessment, based on established principles of pharmaceutical stability testing.[9][10]
General Experimental Workflow
The diagram below illustrates a typical workflow for a stability assessment study.
Detailed Methodologies
1. Sample Preparation:
-
Accurately weigh the pure this compound.
-
Prepare solutions in relevant solvents (e.g., DMSO, water at different pH values) at a known concentration.
2. Stress Conditions:
-
Temperature: Store samples at a range of temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH: For aqueous solutions, use a range of buffers (e.g., pH 2, pH 7.4, pH 9).
-
Light: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Time Points:
-
Samples should be collected and analyzed at predetermined intervals. For accelerated studies, this might be at 0, 1, 3, and 6 months.[9] For long-term studies, time points could extend to 12, 24, and 36 months.[11]
4. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. This allows for the quantification of purity over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification of the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the parent compound and to identify the structure of major degradation products.
5. Data Evaluation:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
Identify and, if possible, quantify any significant degradation products.
-
Determine the rate of degradation under different conditions to establish a shelf-life and optimal storage recommendations.
Conclusion
The stability of this compound is critical for its successful application in research and drug development. While generally stable under recommended storage conditions, its primary liability is the acid-catalyzed cleavage of the Boc protecting group. For long-term storage, it is imperative to keep the compound in its pure, solid form at or below -20°C, protected from light and moisture. When in solution, storage at -80°C is recommended for periods up to six months. A thorough, systematic stability study is advised for applications where the compound may be subjected to non-ideal conditions for extended periods. This guide provides the foundational knowledge for researchers to handle and store this important linker molecule effectively, thereby ensuring the reliability and reproducibility of their scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. japsonline.com [japsonline.com]
- 11. database.ich.org [database.ich.org]
The Critical Role of Purity and Quality Control for Boc-NH-PEG2-CH2CH2COOH in Advanced Drug Development
For Immediate Release
In the landscape of modern drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the integrity of bifunctional linkers is paramount. This technical guide delves into the purity and quality control of a key PEG linker, Boc-NH-PEG2-CH2CH2COOH, providing an in-depth resource for researchers, scientists, and drug development professionals. Ensuring the high purity of this linker is critical for the synthesis of well-defined, safe, and efficacious therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker that features a Boc-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. This structure offers a valuable tool for covalently linking two different molecules, a common strategy in the design of PROTACs and ADCs. The Boc-protected amine provides a stable, yet readily cleavable, handle for sequential conjugation, while the carboxylic acid allows for facile amide bond formation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Technical Specifications
The quality of this compound is defined by a set of key physical and chemical properties. High-purity material is essential to ensure reproducibility in research and manufacturing, and to minimize the presence of potentially harmful or reactive impurities in the final drug product.
| Property | Specification |
| Chemical Formula | C₁₂H₂₃NO₆ |
| Molecular Weight | 277.31 g/mol |
| CAS Number | 1365655-91-9 |
| Appearance | Colorless to light yellow liquid or oil |
| Purity (by HPLC/LC-MS) | ≥95%, with high-purity grades ≥98% available |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
| Storage Conditions | Store at -20°C for long-term stability |
Quality Control: Ensuring Purity and Identity
A robust quality control strategy for this compound relies on a combination of analytical techniques to confirm the structure, assess purity, and identify potential impurities.
Structural Confirmation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for determining the purity of this compound.
-
Objective: To determine the purity of this compound and separate it from potential impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bond) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection. Mass Spectrometry (MS) is used for mass confirmation.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure of the linker.
-
Objective: To confirm the identity and structural integrity of this compound.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Frequency: 400 MHz or higher for better resolution.
-
Analysis: The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.7 ppm), and the methylene (B1212753) groups adjacent to the amide and carboxylic acid. The integration of these peaks should correspond to the number of protons in each part of the molecule.
Common Impurities and Their Control
Impurities in this compound can arise from the manufacturing process or from degradation during storage.
Process-Related Impurities: These can include starting materials, reagents, and byproducts from the synthesis. For example, if the synthesis involves the reaction of a Boc-protected amino-PEG with a protected carboxylic acid, unreacted starting materials or side products from incomplete reactions could be present.
Degradation Products: PEG compounds can be susceptible to oxidation and hydrolysis.[1]
-
Oxidative Degradation: The ether linkages in the PEG backbone can undergo oxidation, leading to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and acids (e.g., formic acid).[1]
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable under typical storage and use conditions.
Forced degradation studies, where the compound is exposed to stress conditions (e.g., heat, humidity, acid, base, and oxidation), can help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2][3]
Application in Bioconjugation: A Logical Workflow
The bifunctional nature of this compound is central to its utility. The following diagram illustrates a general workflow for its use in the synthesis of a PROTAC, a molecule designed to bring a target protein and an E3 ligase into proximity to induce targeted protein degradation.
This workflow demonstrates the sequential conjugation strategy enabled by the Boc protecting group. The carboxylic acid of the linker is first coupled to the E3 ligase ligand. Subsequently, the Boc group is removed under acidic conditions to reveal a free amine, which is then coupled to the target protein ligand to complete the synthesis of the PROTAC molecule.
Conclusion
The purity and quality of this compound are not just technical details; they are foundational to the successful development of next-generation therapeutics like PROTACs and ADCs. A thorough understanding and implementation of rigorous quality control measures, including HPLC/LC-MS and NMR for purity and identity confirmation, and an awareness of potential impurities, are essential for any researcher or organization working with this critical linker. By ensuring the quality of this building block, the scientific community can advance the development of novel therapies with greater confidence in their safety and efficacy.
References
Boc-NH-PEG2-CH2CH2COOH safety and handling
An In-depth Technical Guide on the Safety and Handling of Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (CAS No. 1365655-91-9), a heterobifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of the product.
Chemical Identification and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a Boc-protected amine and a terminal propionic acid. This structure allows for the precise and sequential conjugation of two different molecules.
| Property | Value |
| CAS Number | 1365655-91-9[1][2][3] |
| Molecular Formula | C₁₂H₂₃NO₆[3] |
| Molecular Weight | 277.31 g/mol [3] |
| Synonyms | Boc-NH-PEG2-acid, t-Boc-N-amido-PEG2-acid, 9-(Boc-amino)-4,7-dioxanonanoic Acid, N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic Acid[4] |
| Appearance | Viscous Liquid[2] |
| Purity | >95.0% (HPLC) |
Hazard Identification and Classification
According to the Regulation (EC) No 1272/2008, this compound is classified as an irritant. It is crucial to understand these hazards to implement appropriate safety measures.
| Hazard Classification (GHS) | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
Precautionary Statements:
| Type | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling.[1] |
| P280 | Wear protective gloves/eye protection/face protection.[1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Toxicity | No information available.[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation).[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation).[1] |
| PBT/vPvB Assessment | This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate PPE are essential to minimize exposure and prevent irritation.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system or a chemical fume hood to prevent the generation of vapor or mist.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection: Wear protective gloves resistant to chemicals.[1]
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If vapors or mists are generated, use a respirator with an appropriate filter.
General Hygiene
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke in laboratory areas.
-
Take off contaminated clothing and wash it before reuse.[1]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice/attention.[1] |
Storage and Stability
Proper storage is crucial for maintaining the quality and stability of the compound.
| Condition | Recommendation |
| Storage Temperature | Long-term: ≤ -20°C.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5] |
| Light | Keep away from light.[1] |
| Moisture | Store in a dry place. Avoid exposure to moisture.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Stability | Stable under recommended storage conditions.[1] |
Accidental Release and Disposal
Accidental Release
-
Ensure adequate ventilation.
-
Wear suitable protective equipment, including gloves, goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbed material into a chemical waste container.
-
Do not flush to sewer.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols: General Methodology for Irritation Assessment
While specific experimental data for this compound is not published, the following outlines the general methodologies based on OECD guidelines for assessing the hazards identified.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Preparation: Reconstructed human epidermis tissues are pre-incubated in a growth medium.
-
Application: A small volume of the test substance (this compound) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.
-
Viability Assessment: After incubation, the tissues are thoroughly rinsed and transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically. The cell viability is expressed as a percentage relative to the negative control. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).
Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
This test assesses the potential for a substance to cause severe eye damage by evaluating its effect on corneal opacity and permeability in isolated bovine corneas.
-
Preparation: Freshly isolated bovine corneas are mounted in holders.
-
Application: The test substance is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes).
-
Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure.
-
Permeability Measurement: After opacity readings, the permeability of the cornea is assessed by applying sodium fluorescein (B123965) dye and measuring the amount that passes through the cornea into the medium in the posterior chamber using a spectrophotometer.
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. The substance is classified based on this score, with higher scores indicating a greater potential for serious eye irritation or damage.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of the bifunctional linker Boc-NH-PEG2-CH2CH2COOH, with a specific focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). As a case study, we will delve into the synthesis and biological evaluation of ARD-69, a potent PROTAC degrader of the Androgen Receptor (AR), a key target in the treatment of prostate cancer.
Core Chemical Structure: this compound
This compound is a heterobifunctional linker that incorporates a Boc-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages in the construction of complex molecules like PROTACs and antibody-drug conjugates (ADCs). The PEG linker enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups (Boc and the carboxylic acid) allow for sequential and controlled conjugation to different molecular entities.[1]
| Property | Value |
| Molecular Formula | C12H23NO6 |
| Molecular Weight | 277.31 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Application in PROTAC Synthesis: The Case of ARD-69
PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. ARD-69 is a PROTAC that targets the Androgen Receptor for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2][3] This mechanism offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC).[2]
The synthesis of ARD-69 involves the strategic connection of an AR antagonist, a VHL ligand, and a flexible linker. While the exact linker in ARD-69 is a variation, the principles of using a bifunctional linker like this compound are directly applicable. The synthesis involves a series of steps to first couple the VHL ligand to the linker, followed by deprotection of the amine and subsequent coupling to the AR ligand.
General Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, such as ARD-69, utilizing a bifunctional linker.
Caption: Generalized workflow for PROTAC synthesis.
Experimental Protocols
General Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.
Materials:
-
Boc-protected linker-conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA or an excess of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
General Protocol for Amide Coupling using EDC/NHS
This protocol outlines the coupling of a carboxylic acid to a primary amine.
Materials:
-
Carboxylic acid-containing molecule (e.g., this compound)
-
Amine-containing molecule (e.g., VHL ligand with a free amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA or Triethylamine
Procedure:
-
Dissolve the carboxylic acid-containing molecule and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the amine solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Biological Activity and Data of ARD-69
ARD-69 has demonstrated potent and effective degradation of the Androgen Receptor in various prostate cancer cell lines.[3]
| Cell Line | DC50 (nM) | Maximum Degradation (%) |
| LNCaP | 0.86 | >95% |
| VCaP | 0.76 | >95% |
| 22Rv1 | 10.4 | >95% |
DC50: Concentration for 50% maximal degradation.
Signaling Pathway of ARD-69 Action
ARD-69 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. The following diagram illustrates this signaling pathway.
Caption: Mechanism of AR degradation by ARD-69.
Conclusion
This compound is a versatile chemical tool with significant applications in the development of targeted therapeutics. Its utility is highlighted in the synthesis of complex molecules like the PROTAC ARD-69, which has shown considerable promise in preclinical studies for the treatment of prostate cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and bioconjugation. Further optimization of linkers and PROTAC designs holds the potential for the development of novel and effective therapies for a range of diseases.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional PEGylation reagent designed for the modification of proteins, peptides, and other biomolecules. This short-chain polyethylene (B3416737) glycol (PEG) linker features a Boc-protected amine at one end and a carboxylic acid at the other. This configuration allows for a two-step conjugation strategy, making it a versatile tool in bioconjugation, drug delivery, and the development of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5]
The PEG spacer enhances the solubility and stability of the modified protein while providing a flexible linker arm. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can then be used for further conjugation to other molecules of interest, such as small molecule drugs, targeting ligands, or other polymers.
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for its effective use.
| Property | Value |
| CAS Number | 1365655-91-9 |
| Molecular Formula | C12H23NO6 |
| Molecular Weight | 277.31 g/mol |
| Appearance | Liquid |
| Storage | Store at -20°C to -80°C, protect from light.[1][2] |
Applications in Protein Pegylation
The unique structure of this compound lends itself to several key applications in protein science and drug development:
-
Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a protein, reducing its renal clearance and extending its circulating half-life.
-
Enhancing Stability: The PEG chain can shield the protein from proteolytic degradation and reduce aggregation.[6]
-
Reducing Immunogenicity: By masking surface epitopes, PEGylation can decrease the immunogenic potential of therapeutic proteins.
-
Controlled Bioconjugation: The orthogonal protecting groups allow for sequential and site-specific conjugation, which is critical in the synthesis of ADCs and PROTACs.[1][2][3][4][5]
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in protein pegylation. Optimization may be required for specific proteins and applications.
Protocol 1: Activation of Carboxylic Acid and Conjugation to Protein
This protocol describes the conjugation of the carboxylic acid moiety of the PEG linker to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Activation of PEG Linker:
-
In a separate reaction vessel, dissolve this compound (5-20 molar excess over the protein) in anhydrous DMF or DMSO.
-
Add NHS (1.5 equivalents to the PEG linker) and EDC (1.5 equivalents to the PEG linker).
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the PEGylated protein by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Suitable resuspension buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.
-
Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature.
-
Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Protein Precipitation: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and discard the supernatant.
-
Washing: Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the protein pellet and resuspend the deprotected PEGylated protein in a suitable buffer.
Quantitative Data Summary
The efficiency of PEGylation and the stability of the resulting conjugate are critical parameters. The following table provides an example of how such data could be presented. Note: The data below is illustrative and should be replaced with experimental results.
| Parameter | Unmodified Protein | PEGylated Protein (Boc-protected) | PEGylated Protein (Deprotected) |
| Degree of PEGylation (moles PEG/mole protein) | N/A | 2.5 ± 0.3 | 2.5 ± 0.3 |
| Thermal Stability (Tm, °C) | 65.2 | 68.5 | 68.1 |
| Proteolytic Stability (% remaining after 1h with trypsin) | 35% | 78% | 75% |
| In vitro Activity (% of unmodified protein) | 100% | 92% | 90% |
Visualizing the Workflow and Applications
General Experimental Workflow for Protein PEGylation
The following diagram outlines the key steps in a typical protein PEGylation experiment using this compound.
Caption: A general workflow for protein PEGylation.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
Caption: Workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool for researchers in protein chemistry and drug development. Its heterobifunctional nature allows for controlled, sequential conjugations, which are essential for the construction of complex biomolecules. The protocols and workflows provided here serve as a starting point for the successful application of this reagent in a variety of research and development settings. As with any bioconjugation reaction, optimization of reaction conditions is key to achieving the desired product with high yield and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG2-CH2CH2COOH in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems.[1] Its structure, featuring a Boc-protected amine and a terminal carboxylic acid connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug development.[2][3] This document provides detailed application notes and standardized protocols for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two leading modalities in precision medicine.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C11H21NO6 | [4] |
| Molecular Weight | 263.3 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [5][6] |
| Storage | Store at -20°C to -80°C, protected from moisture | [5][7] |
Applications in Drug Delivery
The unique bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic conjugates.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, the carboxylic acid end of the linker can be activated and conjugated to amine-containing cytotoxic drugs. Following deprotection of the Boc group, the newly exposed amine can be coupled to a monoclonal antibody, creating a targeted therapeutic agent. The PEG spacer helps to improve the solubility and stability of the ADC.[][9]
-
PROTACs: For PROTACs, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[5][7] This proximity induces the ubiquitination and subsequent degradation of the target protein. The flexibility and hydrophilicity of the PEG linker are critical for facilitating the formation of the ternary complex (target protein-PROTAC-E3 ligase).[10]
-
Nanoparticle Drug Delivery: This linker can also be used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands or therapeutic molecules to enhance drug delivery.[][][][14]
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Intermediate for ADC or PROTAC Development
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing small molecule drug or ligand (referred to as "Drug-NH2").
Materials:
-
This compound
-
Drug-NH2 (amine-containing payload or ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Conjugation to the Amine-Containing Molecule:
-
In a separate flask, dissolve Drug-NH2 (1.0 eq) and TEA (1.5 eq) in anhydrous DMF.
-
Add the activated NHS ester solution from step 1 dropwise to the Drug-NH2 solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected drug-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like methanol (B129727) or toluene (B28343) to ensure complete removal of TFA.
-
The resulting amine-drug-linker intermediate can be used directly in the next conjugation step or purified further by HPLC if necessary.
-
Characterization: The final drug-linker intermediate should be characterized by LC-MS and NMR to confirm its identity and purity.
Experimental Workflow for Drug-Linker Synthesis
Caption: Workflow for synthesizing a drug-linker intermediate.
Protocol 2: Conjugation to a Monoclonal Antibody (for ADC)
This protocol outlines the conjugation of the amine-functionalized drug-linker intermediate to a monoclonal antibody (mAb) via its lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-drug-linker intermediate from Protocol 1
-
EDC and Sulfo-NHS
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris or lysine solution)
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE and Western Blotting equipment
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to remove any interfering substances.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the amine-drug-linker intermediate in an appropriate solvent (e.g., DMSO).
-
Add the amine-drug-linker solution to the mAb solution at a desired molar excess (e.g., 5-20 fold).
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in conjugation buffer.
-
Add the EDC/Sulfo-NHS solution to the mAb-linker mixture.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC and SDS-PAGE.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA-based assay.
ADC Synthesis and Characterization Workflow
Caption: General workflow for ADC synthesis and characterization.
Protocol 3: In Vitro Cytotoxicity Assay (for ADCs)
This protocol describes the use of the MTT assay to evaluate the in vitro potency of the synthesized ADC.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Control cell line (not expressing the target antigen)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated mAb)
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test articles.
-
Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Signaling Pathway of ADC-Induced Cell Death
Caption: Pathway of ADC-mediated targeted cell killing.
Quantitative Data Summary
While specific quantitative data for drug delivery systems utilizing this compound is not extensively available in the public domain, the following table provides representative parameters that should be determined experimentally and reported for ADC and PROTAC development.
| Parameter | Typical Range/Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Reaction Yield (Conjugation) | 50 - 90% | HPLC, Spectrophotometry |
| Purity of Conjugate | >95% | SEC-HPLC, SDS-PAGE |
| In Vitro IC50 (ADC) | nM to µM range | MTT, XTT, or other cell viability assays |
| PROTAC DC50 | nM to µM range | Western Blot, Mass Spectrometry-based proteomics |
| PROTAC Dmax | >80% | Western Blot, Mass Spectrometry-based proteomics |
| In Vivo Tumor Growth Inhibition (TGI) | Varies depending on model and dose | Animal xenograft models |
Conclusion
This compound is a valuable and versatile linker for the development of sophisticated drug delivery systems such as ADCs and PROTACs. The protocols provided herein offer a foundational framework for its application. Researchers are encouraged to optimize these protocols for their specific molecules of interest and to thoroughly characterize the resulting conjugates to ensure their quality and efficacy. The systematic collection of quantitative data, as outlined, is crucial for the successful translation of these novel therapeutics from the laboratory to clinical applications.
References
- 1. [PDF] Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional crosslinker, in the modification of surfaces for various biomedical and drug development applications. This linker is particularly valuable for creating biocompatible and functionalized surfaces for immunoassays, biosensors, drug delivery systems, and cell culture studies.[1][2][3]
Introduction to this compound
This compound is a versatile crosslinker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] The PEG moiety enhances water solubility and reduces non-specific protein adsorption, thereby improving the biocompatibility of the modified surface.[4] The terminal carboxyl group allows for covalent attachment to amine-functionalized surfaces, while the Boc-protected amine can be deprotected under acidic conditions to present a primary amine for the subsequent conjugation of biomolecules such as proteins, peptides, or small molecules.[5]
Key Applications:
-
Bioconjugation: Covalent attachment of proteins, antibodies, and other biomolecules to surfaces.[1][2]
-
Drug Delivery: Functionalization of nanoparticles and other drug carriers.[1][2]
-
Diagnostic Tools: Development of biosensors and immunoassays.[2]
-
PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][6]
-
Surface Functionalization: Creation of biocompatible and bio-inert surfaces.[7]
Experimental Protocols
This section details the protocols for the covalent immobilization of this compound onto a surface, followed by the deprotection of the Boc group to expose a primary amine for further functionalization.
Surface Preparation and Activation
The initial step involves the preparation and functionalization of the substrate to present primary amine groups on the surface.
Protocol 2.1.1: Preparation of Amine-Functionalized Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of an amine-terminated thiol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)
-
11-Amino-1-undecanethiol (B1244797) hydrochloride (AUT)
-
Anhydrous ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Formation of the Amine-Terminated SAM:
-
Prepare a 1-10 mM solution of 11-amino-1-undecanethiol hydrochloride in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate and rinse it thoroughly with ethanol to remove non-specifically bound thiols.
-
Dry the substrate under a gentle stream of nitrogen gas. The surface is now ready for the immobilization of this compound.
-
Protocol 2.1.2: Preparation of Amine-Functionalized Silica (B1680970) Surfaces
This protocol describes the silanization of a silica-based substrate (e.g., glass slide, silicon wafer) to introduce primary amine groups.
Materials:
-
Silica substrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343) or ethanol
-
Piranha solution or RCA-1 solution (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning and Activation of the Silica Substrate:
-
Clean the silica substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.
-
Rinse with DI water and dry with nitrogen.
-
Activate the surface by immersing in piranha solution for 15-30 minutes or by heating in RCA-1 solution at 80°C for 15 minutes. This process generates hydroxyl groups on the surface.
-
Rinse the substrate extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the cleaned and activated silica substrate in the APTES solution.
-
Incubate for 2-4 hours at room temperature or 30 minutes at 60°C.
-
After incubation, rinse the substrate with the solvent (toluene or ethanol) to remove excess APTES.
-
Cure the silane (B1218182) layer by baking the substrate at 110-120°C for 30-60 minutes.
-
The surface is now functionalized with primary amine groups.
-
Immobilization of this compound via EDC/NHS Coupling
This protocol describes the covalent attachment of the this compound linker to the amine-functionalized surface. The carboxylic acid group of the linker is activated using EDC and NHS to form an amine-reactive NHS ester.
Materials:
-
Amine-functionalized substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 1-10 mM solution of this compound in the Activation Buffer.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a clean reaction vessel, mix the this compound solution with the EDC and NHS stock solutions. A common molar ratio is 1:2:5 (Linker:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Immobilization on the Amine-Functionalized Surface:
-
Immerse the amine-functionalized substrate in the activated linker solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing and Quenching:
-
Remove the substrate from the linker solution and wash it three times with the Coupling Buffer to remove excess reagents.
-
To block any unreacted amine groups on the surface and unreacted NHS esters, immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature.
-
Rinse the substrate thoroughly with DI water and dry under a gentle stream of nitrogen.
-
Boc Deprotection to Expose Primary Amines
This protocol describes the removal of the Boc protecting group from the immobilized linker to expose the terminal primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected surface
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a solution of 20-50% TFA in DCM (v/v). Handle TFA with care in a fume hood.
-
-
Deprotection Reaction:
-
Washing:
-
Remove the substrate from the deprotection solution and wash it thoroughly with DCM to remove TFA and byproducts.
-
Rinse with DI water.
-
Dry the substrate under a gentle stream of nitrogen. The surface now presents a reactive primary amine.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the surface modification process. Optimal conditions may vary depending on the specific substrate, biomolecule, and application.
Table 1: Reagent Concentrations and Ratios for Surface Modification
| Step | Reagent | Typical Concentration | Molar Ratio (relative to linker/amine) |
| Amine Functionalization (Gold) | 11-Amino-1-undecanethiol | 1-10 mM | N/A |
| Amine Functionalization (Silica) | APTES | 1-5% (v/v) | N/A |
| Linker Immobilization | This compound | 1-10 mM | 1 |
| EDC | 2-20 mM | 2-5 | |
| NHS | 5-50 mM | 5-10 | |
| Boc Deprotection | TFA in DCM | 20-50% (v/v) | N/A |
Table 2: Reaction Conditions for Surface Modification
| Step | Temperature | Duration |
| Amine Functionalization (Gold) | Room Temperature | 18-24 hours |
| Amine Functionalization (Silica) | Room Temperature or 60°C | 2-4 hours or 30 mins |
| Linker Activation (EDC/NHS) | Room Temperature | 15-30 minutes |
| Linker Immobilization | Room Temperature or 4°C | 2-4 hours or overnight |
| Boc Deprotection | Room Temperature | 30-60 minutes |
Table 3: Expected Surface Characterization Data
| Characterization Technique | Parameter Measured | Expected Value/Observation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, C1s peak deconvolution | Increase in C and N signals after functionalization. Presence of C-O peak (~286.5 eV) confirms PEG immobilization.[8][10][11] |
| Contact Angle Goniometry | Water contact angle | Decrease in contact angle after PEGylation, indicating increased hydrophilicity. |
| Ellipsometry | Layer thickness | Increase in thickness of a few nanometers after each modification step.[12][13] |
| Surface Plasmon Resonance (SPR) | Change in refractive index | Increase in response units (RU) upon immobilization of the linker and subsequent protein conjugation.[14] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Smooth surface with low roughness for a well-formed monolayer. |
| Fluorescence Microscopy | Fluorescence intensity | For fluorescently labeled biomolecules, uniform fluorescence across the surface indicates successful conjugation.[1] |
Characterization of the Modified Surface
Thorough characterization at each step is crucial to ensure successful surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition of the surface, confirming the presence of the immobilized linker and subsequent biomolecules. High-resolution scans of the C1s peak can be used to identify the characteristic C-O bond of the PEG spacer.[8][10][11]
-
Contact Angle Goniometry: Measures the hydrophilicity/hydrophobicity of the surface. A decrease in the water contact angle after PEGylation is indicative of a successful modification.
-
Ellipsometry: A non-destructive technique to measure the thickness of the immobilized layers with sub-nanometer resolution.[12][13]
-
Surface Plasmon Resonance (SPR): A real-time, label-free technique to monitor the binding of molecules to the surface. It can be used to quantify the amount of immobilized linker and the kinetics of subsequent biomolecule binding.[14]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the assessment of monolayer formation and homogeneity.
-
Fluorescence-based Assays: If the conjugated biomolecule is fluorescently labeled, fluorescence microscopy or spectroscopy can be used to confirm and quantify its presence on the surface.[1]
References
- 1. Quantifying adsorbed protein on surfaces using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Changes in Surface-Immobilized Proteins Measured Using Combined Atomic Force and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate and reliable quantification of the protein surface coverage on protein-functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic ellipsometry of inhomogeneous thin films exhibiting thickness non-uniformity and transition layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Functionalization using Boc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker molecule widely employed in the functionalization of nanoparticles for various biomedical applications, including drug delivery, diagnostics, and targeted therapies.[1] This linker possesses three key components: a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a versatile and controlled approach to nanoparticle surface modification.
The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the selective reaction of the terminal carboxylic acid with primary amines on the nanoparticle surface. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can then be used for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the functionalized nanoparticles, often leading to reduced non-specific protein adsorption and prolonged circulation times in vivo, a phenomenon known as the "stealth" effect.[3]
These application notes provide an overview of the utility of this compound in nanoparticle functionalization and detailed protocols for its conjugation and subsequent modifications.
Key Applications
-
Drug Delivery: Functionalization with this linker can improve the pharmacokinetic profile of drug-loaded nanoparticles. The PEG spacer helps to shield the nanoparticles from the reticuloendothelial system, leading to longer circulation times and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
-
Targeted Nanoparticles: The deprotected amine group serves as a versatile handle for the attachment of targeting moieties such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, enhancing therapeutic efficacy and reducing off-target effects.
-
Biocompatibility: The hydrophilic nature of the PEG chain improves the colloidal stability of nanoparticles in physiological media and reduces opsonization, thereby minimizing immune responses.[3]
Quantitative Data on Nanoparticle Functionalization
The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can alter their physicochemical properties. The following tables provide representative data on the changes observed in hydrodynamic diameter, polydispersity index (PDI), and zeta potential for amine-functionalized iron oxide nanoparticles (IONPs) after modification.
Table 1: Physicochemical Characterization of IONPs during Functionalization
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized IONPs | 105 ± 5 | 0.18 ± 0.02 | +25 ± 3 |
| IONPs-PEG-NH-Boc | 120 ± 7 | 0.21 ± 0.03 | +15 ± 4 |
| IONPs-PEG-NH2 | 125 ± 6 | 0.20 ± 0.02 | +18 ± 3 |
| Targeted Ligand-IONPs | 140 ± 8 | 0.25 ± 0.04 | +5 ± 2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Bare Nanoparticles | 8.2 ± 1.1 | 65 ± 5 |
| PEGylated Nanoparticles | 7.5 ± 0.9 | 60 ± 4 |
| Targeted Nanoparticles | 7.1 ± 1.0 | 58 ± 6 |
Note: The data presented in these tables are representative examples based on typical results reported in the literature for PEGylated nanoparticles and should be considered illustrative.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Coupling
This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Ultracentrifuge or magnetic separator
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh solutions of EDC (200 mM) and NHS (500 mM) in Activation Buffer.
-
Add EDC and NHS to the this compound solution to achieve final concentrations of 2 mM and 5 mM, respectively.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized, but a 10-fold molar excess of the linker is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
Washing:
-
Pellet the functionalized nanoparticles by ultracentrifugation or magnetic separation.
-
Remove the supernatant and resuspend the pellet in Washing Buffer.
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Final Resuspension: Resuspend the purified Boc-NH-PEG2-functionalized nanoparticles in the desired buffer for storage or further use.
Protocol 2: Boc Deprotection to Expose Primary Amine Groups
This protocol describes the removal of the Boc protecting group from the nanoparticle surface to yield amine-terminated nanoparticles ready for further conjugation.
Materials:
-
Boc-NH-PEG2-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultracentrifuge or magnetic separator
Procedure:
-
Nanoparticle Suspension: Resuspend the Boc-NH-PEG2-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.[2]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Pellet the amine-terminated nanoparticles by ultracentrifugation or magnetic separation.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for subsequent conjugation reactions.
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Cellular uptake via endocytosis.
References
- 1. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG2-CH2CH2COOH in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker molecule that offers significant versatility in the design and synthesis of advanced hydrogel systems for biomedical applications. Its structure comprises a carboxylic acid group (-COOH) at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NH-Boc) at the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for sequential and specific conjugation reactions, making it an ideal tool for crosslinking polymers into hydrogels and for the covalent incorporation of therapeutic molecules or cell-adhesion ligands.
The PEG spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel network, which can reduce nonspecific protein adsorption and minimize immunogenic responses.[1][] The terminal functional groups enable the use of well-established bioconjugation chemistries. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[3][4] These features are highly advantageous for applications in drug delivery, tissue engineering, and 3D cell culture.[][5][6]
Applications
Controlled Drug Delivery
Hydrogels synthesized with this compound can serve as depots for the sustained release of therapeutics. The linker can be used to covalently attach drugs to the hydrogel backbone, with release occurring through the cleavage of a biodegradable bond incorporated into the linker or the hydrogel matrix. This approach improves drug stability and allows for localized delivery, reducing systemic side effects.[5][7]
Tissue Engineering Scaffolds
The bio-inert nature of PEG hydrogels can be modified by incorporating bioactive motifs using this linker.[5] For instance, the carboxylic acid end can be used to crosslink the hydrogel, while the amine end (after deprotection) can be conjugated to cell-adhesion peptides (e.g., RGD sequences). This functionalization promotes cell attachment, proliferation, and differentiation within the 3D scaffold, mimicking the natural extracellular matrix.
3D Cell Culture Matrices
The tunable mechanical and biochemical properties of hydrogels formed with this linker make them excellent candidates for 3D cell culture systems. The hydrogel's stiffness can be controlled by varying the crosslinking density, while the incorporation of specific ligands can create a microenvironment that supports cell viability and function, closely replicating in vivo conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for hydrogels functionalized using PEG-based linkers. The exact values will depend on the specific polymer backbone, crosslinking density, and experimental conditions.
Table 1: Hydrogel Physical Properties
| Property | Typical Value Range | Method of Analysis |
| Swelling Ratio (%) | 500 - 2000% | Gravimetric Analysis |
| Young's Modulus (kPa) | 1 - 100 kPa | Compression Testing / Rheometry |
| Mesh Size (nm) | 5 - 30 nm | Small Angle Neutron Scattering (SANS) |
| Gelation Time (s) | 15 - 300 s | Rheometry / Vial Inversion Test |
Table 2: Drug Release Kinetics
| Drug Model | Release Time | Release Mechanism | Method of Analysis |
| Doxorubicin | 72 - 200 hours | Diffusion & Hydrolysis | UV-Vis Spectroscopy / HPLC |
| BSA (Bovine Serum Albumin) | 10 - 30 days | Diffusion & Degradation | ELISA / BCA Assay |
| RGD Peptide | > 30 days | Covalent Tethering | Fluorescence Microscopy |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Functionalized PEG Hydrogel
This protocol describes a two-step process to form a hydrogel by first crosslinking a multi-arm PEG-amine with the carboxylic acid end of the linker, followed by deprotection of the Boc group and conjugation of a peptide.
Materials:
-
4-arm PEG-NH2 (10 kDa)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[8]
-
N-hydroxysuccinimide (NHS)[8]
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
GRGDS peptide with a free amine
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Dialysis tubing (3.5 kDa MWCO)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound (1.2 molar equivalent to PEG-NH2 arms) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group, forming an NHS ester.[8]
Step 2: Hydrogel Crosslinking
-
Dissolve 4-arm PEG-NH2 in anhydrous DMF.
-
Add the activated linker solution from Step 1 to the 4-arm PEG-NH2 solution.
-
Stir the mixture overnight at room temperature to allow for amide bond formation and hydrogel crosslinking.
-
Cast the resulting hydrogel into a desired shape or use it as an injectable solution that will gel in situ.
-
Purify the hydrogel by dialysis against deionized water for 3 days to remove unreacted reagents.
Step 3: Boc Group Deprotection
-
Immerse the purified hydrogel in a solution of 50% TFA in DCM for 2 hours at room temperature to remove the Boc protecting group.[3][9]
-
Wash the hydrogel extensively with PBS (pH 7.4) to remove residual TFA and neutralize the newly exposed amine groups.
Step 4: Peptide Conjugation
-
Prepare a solution of the GRGDS peptide in PBS (pH 8.5).
-
Immerse the deprotected hydrogel in the peptide solution.
-
Allow the reaction to proceed for 24 hours at room temperature to conjugate the peptide to the hydrogel via the exposed amine groups.
-
Wash the functionalized hydrogel thoroughly with PBS (pH 7.4) to remove any unbound peptide.
Protocol 2: Characterization of Hydrogel Properties
Swelling Ratio:
-
Lyophilize a sample of the hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Mechanical Testing:
-
Prepare cylindrical hydrogel samples of a defined geometry.
-
Perform unconfined compression testing using a mechanical tester with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
The Young's modulus can be calculated from the linear region of the stress-strain curve.
Visualizations
Experimental Workflow
Caption: Workflow for peptide-functionalized hydrogel synthesis.
Drug Delivery and Cellular Interaction Pathway
Caption: Conceptual pathway of drug release and cell signaling.
References
- 1. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 5. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Boc-NH-PEG2-CH2CH2COOH in Linker Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker widely employed in bioconjugation and drug development.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the controlled assembly of complex biomolecules.[2][3] The hydrophilic PEG chain enhances the solubility and stability of conjugates, potentially reducing aggregation and immunogenicity.[4][5] This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7][8]
The Boc protecting group provides a stable shield for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[9] The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3] This sequential reactivity allows for a directed and controlled bioconjugation strategy.
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H23NO6 | [10] |
| Molecular Weight | 277.31 g/mol | [10] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage Conditions | -20°C for long-term storage | [11] |
Applications
This compound is a key building block for:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[12][] The PEG spacer can improve the pharmacokinetic properties of the ADC.[14]
-
PROteolysis TArgeting Chimeras (PROTACs): This linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[4][15][16]
-
Peptide and Protein Modification: The linker can be used to PEGylate peptides and proteins to enhance their solubility, stability, and circulation half-life.[17]
-
Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.[18]
Experimental Protocols
The following are general protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[6]
-
Dichloromethane (DCM), anhydrous[6]
-
Saturated sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[19]
-
Cool the solution to 0°C in an ice bath.[6]
-
Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[6][20]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6][19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6][19]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6][19]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6][19]
-
The resulting deprotected amine (NH2-PEG2-CH2CH2COOH) can be used directly in the next step or further purified if necessary.
| Parameter | Condition | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | [6] |
| Reagent | Trifluoroacetic acid (TFA) | [6] |
| TFA Concentration | 20-50% (v/v) in DCM | [19] |
| Temperature | 0°C to room temperature | [6] |
| Reaction Time | 1-2 hours | [6][19] |
| Monitoring | TLC or LC-MS | [6][19] |
Protocol 2: Activation of the Carboxylic Acid Moiety using EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid to form an amine-reactive NHS ester.
Materials:
-
Deprotected linker (NH2-PEG2-CH2CH2COOH) or this compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[10]
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[21]
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[22]
-
Amine-containing molecule (e.g., antibody, peptide)
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS to room temperature.[10]
-
Dissolve the PEG linker in Activation Buffer.
-
Add EDC (e.g., 1.2 to 2 molar excess over the linker) and NHS (e.g., 1.2 to 2 molar excess over the linker) to the linker solution.[22][23]
-
Optional: The activated linker can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[10]
-
Immediately add the amine-containing molecule to the activated linker solution. The pH of the reaction should be adjusted to 7.2-7.5 with Coupling Buffer for optimal reaction with primary amines.[21][22]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can be purified using size exclusion chromatography or other appropriate methods.
| Parameter | Condition | Reference |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) | [10][21] |
| Activation pH | 4.5-7.2 | [10] |
| Coupling pH | 7.2-8.0 | [22] |
| Reaction Time (Activation) | 15-30 minutes | [10][22] |
| Reaction Time (Coupling) | 2 hours to overnight | [10] |
| Temperature | Room temperature or 4°C | [10] |
Visualizations
Antibody-Drug Conjugate (ADC) Internalization Pathway
Caption: General workflow for ADC binding, internalization, and payload release.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Boc-NH-PEG2-CH2CH2COOH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. Structurally, it features a Boc-protected amine group and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration makes it an ideal tool for bioconjugation, where it can covalently link two different molecular entities. The PEG component enhances the solubility and bioavailability of the resulting conjugate, a critical attribute for cellular and in vivo applications.
The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2][3][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. In a PROTAC molecule, this compound can serve as the flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[][2]
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H21NO6 | [3][6] |
| Molecular Weight | 263.29 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% | [6] |
| Storage (Pure Form) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [][2][3] |
Solubility Data
Proper solubilization is critical for the use of this compound and its conjugates in cell culture experiments. The following table summarizes recommended solvents and achievable concentrations.
| Solvent System | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (379.81 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.02 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.02 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.02 mM) | [4] |
Note: For in vitro cell culture experiments, DMSO is the most common solvent for preparing stock solutions. It is crucial to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. Subsequent dilutions into cell culture media should result in a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Application: PROTAC Synthesis and Cellular Evaluation
The primary role of this compound in cell culture applications is as a linker in PROTACs. The following sections detail the experimental workflow and protocols for evaluating a PROTAC synthesized using this linker in a cellular context.
PROTAC Mechanism of Action
A PROTAC synthesized with this compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with a PROTAC
This protocol outlines the basic steps for treating cultured cells with a PROTAC synthesized using this compound.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the target protein)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: a. Grow cells to 70-80% confluency in a T-75 flask. b. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into multi-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment. Incubate overnight at 37°C and 5% CO2.
-
PROTAC Dilution and Treatment: a. On the day of the experiment, prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations. b. Ensure the final DMSO concentration in the medium is consistent across all treatments, including the vehicle control (e.g., 0.1%). c. Aspirate the medium from the seeded cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24 hours).
Caption: Workflow for cell treatment with a PROTAC.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. After treatment, place the cell culture plates on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add ice-cold RIPA buffer to each well and scrape the cells. d. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations for all samples with lysis buffer. c. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effects of the PROTAC on the cultured cells.
Materials:
-
Cells treated in a 96-well plate as per Protocol 1
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader capable of measuring absorbance or luminescence
Procedure (MTT Assay Example):
-
After the desired PROTAC treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for researchers in cell biology and drug discovery. Its primary application as a linker in the synthesis of PROTACs enables the development of novel therapeutics for targeted protein degradation. The protocols provided here offer a framework for the cellular evaluation of PROTACs constructed with this versatile linker, from initial cell treatment to the quantification of protein degradation and assessment of cellular viability. These methods are fundamental to the preclinical development and characterization of new PROTAC-based drugs.
References
Application Notes and Protocols: Boc-NH-PEG2-CH2CH2COOH in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker molecule integral to the advancement of tissue engineering and regenerative medicine. This polyethylene (B3416737) glycol (PEG)-based linker possesses a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a flexible and hydrophilic diethylene glycol spacer. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool for the functionalization of biomaterials.
In tissue engineering, the surface properties of biomaterials are critical for directing cellular behavior, including adhesion, proliferation, and differentiation. This compound serves as a molecular bridge to immobilize bioactive cues, such as cell-adhesion peptides (e.g., RGD) or growth factors, onto hydrogel scaffolds. The PEG spacer enhances the bioavailability of the conjugated molecules while minimizing non-specific protein adsorption, thereby creating a more defined and "cell-instructive" microenvironment.
These application notes provide an overview of the utility of this compound in tissue engineering, with a focus on the creation of functionalized hydrogels for 3D cell culture and regenerative applications. Detailed protocols for key experimental procedures are provided, along with quantitative data from relevant studies and a visualization of the pertinent cell signaling pathways.
Data Presentation
The functionalization of hydrogels with cell-instructive molecules like the RGD peptide can significantly influence cell behavior. The following tables summarize quantitative data from studies on PEG hydrogels functionalized with RGD, which is a common application for linkers like this compound.
Table 1: Effect of RGD Concentration on Cell Migration Speed
| RGD Gradient Slope (mM/cm) | Average RGD Concentration (mM) | Cell Migration Speed (µm/h) |
| 0 (Uniform) | 1.5 | 15.2 ± 1.1 |
| 0.7 | 1.5 | 18.5 ± 1.3 |
| 1.0 | 1.5 | 20.1 ± 1.5 |
| 2.0 | 1.5 | 22.4 ± 1.8 |
Data adapted from studies on cell migration on RGD-functionalized PEG hydrogels. The results indicate that not just the presence, but the spatial distribution of RGD can direct cell migration.[1][2]
Table 2: Influence of Hydrogel Properties on Vascular Sprouting
| Elastic Modulus (Pa) | Immobilized RGD Concentration (mM) | Proteolytic Degradation Rate | Vascular Sprout Length (µm) |
| 818 ± 123 (Low) | 1.0 | Fast | 250 ± 35 |
| 2079 ± 154 (Intermediate) | 1.0 | Fast | 180 ± 28 |
| 3981 ± 160 (High) | 1.0 | Fast | 110 ± 21 |
| 818 ± 123 (Low) | 5.0 | Fast | 350 ± 42 |
| 818 ± 123 (Low) | 1.0 | Slow | 150 ± 25 |
This table illustrates the synergistic effect of mechanical and biochemical cues on angiogenesis. A combination of lower stiffness, high RGD concentration, and fast degradation promotes vascular sprouting.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the functionalization of hydrogels for tissue engineering applications.
Protocol 1: Deprotection of the Boc Group
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Deionized (DI) water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DI water and neutralize the solution with DIPEA.
-
Lyophilize the aqueous solution to obtain the deprotected product, NH2-PEG2-CH2CH2COOH, as a TFA salt.
Protocol 2: Conjugation of RGD Peptide to NH2-PEG2-CH2CH2COOH
Objective: To conjugate the cell-adhesive peptide, Arginine-Glycine-Aspartic acid (RGD), to the deprotected linker molecule.
Materials:
-
NH2-PEG2-CH2CH2COOH (from Protocol 1)
-
RGD peptide with a primary amine (e.g., on a lysine (B10760008) side chain or at the N-terminus)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve NH2-PEG2-CH2CH2COOH in MES buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid group of the PEG linker. A typical molar ratio is 1:1.2:1.5 (Linker:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Dissolve the RGD peptide in PBS.
-
Add the RGD peptide solution to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 and stir at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting RGD-PEG2-NH2 conjugate by dialysis against DI water for 48 hours with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the purified RGD-PEG2-NH2 conjugate.
Protocol 3: Functionalization of a Pre-formed Hydrogel with RGD-PEG2-NH2
Objective: To immobilize the RGD-PEG2-NH2 conjugate onto a hydrogel scaffold containing reactive functional groups (e.g., carboxylic acids).
Materials:
-
Pre-formed hydrogel with available carboxylic acid groups (e.g., poly(acrylic acid) based hydrogel)
-
RGD-PEG2-NH2 (from Protocol 2)
-
EDC and NHS
-
MES Buffer, 0.1 M, pH 6.0
-
PBS, pH 7.4
-
Glycine (B1666218) solution (100 mM) to quench the reaction
Procedure:
-
Swell the hydrogel in MES buffer.
-
Prepare a solution of EDC and NHS in MES buffer and add it to the swollen hydrogel. Allow the activation to proceed for 30 minutes.
-
Wash the hydrogel thoroughly with MES buffer and then PBS to remove excess EDC and NHS.
-
Prepare a solution of RGD-PEG2-NH2 in PBS and immerse the activated hydrogel in this solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Wash the hydrogel with PBS to remove any unbound peptide.
-
Immerse the hydrogel in a glycine solution for 30 minutes to quench any remaining activated carboxyl groups.
-
Wash the functionalized hydrogel extensively with PBS before cell seeding.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in tissue engineering.
Caption: Experimental workflow for hydrogel functionalization.
Caption: RGD-Integrin mediated signaling pathway.
References
- 1. Covalently immobilized RGD gradient on PEG hydrogel scaffold influences cell migration parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized RGD concentration and Proteolytic Degradation Synergistically Enhance Vascular Sprouting within Hydrogel Scaffolds of Varying Modulus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-NH-PEG2-CH2CH2COOH Synthesis
Welcome to the technical support center for the synthesis of Boc-NH-PEG2-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | 1. Incomplete Boc Protection: The initial protection of the amino-PEG precursor may be inefficient. | - Increase Stoichiometry of (Boc)₂O: Use a 1.1 to 1.5 molar excess of di-tert-butyl dicarbonate (B1257347). - Optimize Base and Solvent: Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amine before proceeding to the next step. |
| 2. Inefficient Williamson Ether Synthesis or Aza-Michael Addition: The subsequent C-C or C-N bond formation to introduce the propionic acid moiety may be suboptimal. | - Williamson Ether Synthesis: Ensure the complete deprotonation of the PEG-alcohol using a strong base (e.g., sodium hydride). Use a primary alkyl halide (e.g., ethyl 3-bromopropionate) to minimize competing elimination reactions.[1][2] - Aza-Michael Addition: Consider using a catalyst to improve the reaction rate and selectivity. For primary amines, using a large excess of the amine can help minimize the formation of the di-adduct.[3] | |
| 3. Degradation of Starting Materials or Product: Reagents may have degraded, or the product may be unstable under the reaction or workup conditions. | - Check Reagent Quality: Ensure the purity and integrity of starting materials, especially the PEG precursor and (Boc)₂O. - Control Reaction Temperature: Avoid excessive heat, which can lead to decomposition. - Mild Workup Conditions: During aqueous workup, use mild acids (e.g., 1M HCl) and bases (e.g., saturated sodium bicarbonate) to avoid premature deprotection of the Boc group or hydrolysis of an ester intermediate. | |
| Presence of Significant Side Products | 1. Di-alkylation in Aza-Michael Addition: If a primary amine is used as the starting material for a Michael addition, reaction with two equivalents of the acrylate (B77674) can occur. | - Use a Large Excess of the Amine: This will statistically favor the mono-adduct.[3] - Control Stoichiometry: Carefully control the stoichiometry of the acrylate added. |
| 2. Elimination in Williamson Ether Synthesis: The use of a strong base can promote elimination, especially with secondary or tertiary alkyl halides. | - Use a Primary Alkyl Halide: This will favor the Sₙ2 reaction over elimination.[1][2] - Optimize Base and Temperature: Use the minimum amount of a strong, non-hindered base required and maintain a low reaction temperature. | |
| 3. Incomplete Deprotection of Ester Intermediate: If the propionic acid moiety is introduced as an ester, hydrolysis to the carboxylic acid may be incomplete. | - Optimize Hydrolysis Conditions: Ensure sufficient reaction time and appropriate concentration of the base (e.g., LiOH or NaOH) for saponification. Monitor the reaction by TLC or LC-MS. | |
| Difficulty in Product Purification | 1. High Polarity of the Product: The PEG chain imparts high polarity, which can lead to poor separation on normal-phase silica (B1680970) gel chromatography. | - Use Reverse-Phase Chromatography: Reverse-phase preparative HPLC (RP-HPLC) is often more effective for purifying polar, PEGylated compounds. A water/acetonitrile or water/methanol (B129727) gradient with a modifier like 0.1% TFA or formic acid is commonly used. - Optimize Normal-Phase Conditions: If using normal-phase chromatography, a more polar eluent system (e.g., a gradient of methanol in dichloromethane) may be required. |
| 2. Co-elution of Impurities: Side products with similar polarity to the desired product can be difficult to separate. | - Improve Reaction Selectivity: Address the root cause of side product formation (see above). - Alternative Purification Techniques: Consider other purification methods such as ion-exchange chromatography if the product and impurities have different charge states. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: There are two primary synthetic routes. The choice depends on the available starting materials:
-
Route A: Williamson Ether Synthesis: This route starts with a Boc-protected amino-PEG-alcohol. The alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl 3-halopropionate (e.g., ethyl 3-bromopropionate) via an Sₙ2 reaction. The resulting ester is then hydrolyzed to the carboxylic acid.
-
Route B: Aza-Michael Addition: This route begins with a Boc-protected amino-PEG-amine. The amine undergoes a conjugate addition to an acrylic acid ester (e.g., ethyl acrylate). Subsequent hydrolysis of the ester yields the final product.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For TLC, staining with a suitable reagent (e.g., potassium permanganate (B83412) for the PEG chain or ninhydrin (B49086) for a deprotected amine) can help visualize the spots. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q3: What are the typical conditions for Boc protection of the amino-PEG precursor?
A3: A general protocol for Boc protection involves dissolving the amino-PEG derivative in an anhydrous solvent like dichloromethane (DCM). Di-tert-butyl dicarbonate ((Boc)₂O), typically in a 1.1 to 1.5 molar excess, is added, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is usually stirred at room temperature for 3-12 hours.[5]
Q4: What are the key considerations for the purification of this compound?
A4: Due to the hydrophilic nature of the PEG chain, the product is quite polar. This can make purification by standard normal-phase silica gel chromatography challenging. Reverse-phase preparative HPLC (RP-HPLC) is often the method of choice for achieving high purity. If using normal-phase chromatography, a gradient elution with a polar solvent system, such as methanol in dichloromethane, is recommended.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound should be confirmed by a combination of analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the chemical structure by showing the characteristic peaks for the Boc group, the PEG backbone, and the propionic acid moiety.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound.[3] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Experimental Protocols
Protocol 1: Boc Protection of Amino-PEG2-OH
-
Dissolve amino-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG alcohol.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
-
Suspend sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of Boc-NH-PEG2-OH (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add ethyl 3-bromopropionate (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1M HCl and extract the product with DCM.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH Reaction Condition Optimization
Welcome to the technical support center for Boc-NH-PEG2-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this bifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional PEG linker used in bioconjugation and chemical synthesis.[1] Its primary application is to connect a molecule with a primary amine group to another molecule of interest. The terminal carboxylic acid can be activated to form a stable amide bond with a primary amine.[2][3] The Boc-protected amine on the other end can be deprotected under acidic conditions to reveal a free amine for further conjugation.[2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6]
Q2: What is the most common method for reacting the carboxylic acid group of this linker?
A2: The most common and robust method is the activation of the carboxylic acid using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][7] This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to form an amide bond.[7] Other activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (Dicyclohexylcarbodiimide) can also be used.[2][3][8]
Q3: Why is the pH of the reaction so critical for EDC/NHS coupling?
A3: The EDC/NHS coupling reaction has two distinct pH optima.[9]
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[4][9]
-
Conjugation Step: The reaction of the resulting NHS ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.0.[4][9] Adhering to this two-step pH strategy is crucial for maximizing reaction efficiency and minimizing hydrolysis of the activated ester.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and integrity of the reagent, it should be stored at -20°C or -5°C in a dry, dark environment.[1][2][3][10][11][12] Before use, it is important to allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis, especially in aqueous buffers. | Perform the conjugation step immediately after the activation step.[4] Ensure all reagents are fresh and anhydrous if performing the reaction in organic solvents. |
| 2. Incorrect pH: The pH for either the activation or conjugation step is outside the optimal range. | Carefully monitor and adjust the pH. Use an acidic buffer (pH 4.5-6.0) like MES for activation, and then raise the pH to 7.2-8.0 with a buffer like PBS for conjugation.[4][9][13] | |
| 3. Presence of primary amines in buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the activated linker. | Use amine-free buffers like PBS (Phosphate-Buffered Saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[4][9] | |
| 4. Inactive Reagents: EDC or NHS may have degraded due to improper storage or handling. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination.[7] | |
| Precipitation of Protein/Molecule During Reaction | 1. High degree of PEGylation: Excessive modification of the protein can lead to insolubility. | Reduce the molar excess of the activated PEG linker in the reaction.[4] Start with a 10-20 fold molar excess and optimize from there.[4] |
| 2. Incorrect buffer conditions: The buffer may not be suitable for maintaining the stability of your protein or molecule. | Ensure your protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.[4] You may need to adjust the pH to be further from the isoelectric point (pI) of the protein.[7] | |
| 3. Use of organic co-solvents: Some protocols use DMSO or DMF to dissolve the linker, which can cause protein precipitation if the final concentration is too high. | Minimize the amount of organic co-solvent. Ensure rapid and thorough mixing when adding the linker solution to the protein solution. | |
| Difficulty in Purifying the Final Conjugate | 1. Excess unreacted linker: A large excess of the PEG linker can be challenging to remove completely. | Optimize the molar ratio of linker to your molecule to use the minimum excess necessary for a good yield. Purification can be achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[6][7] |
| 2. Presence of reaction byproducts: Byproducts from the EDC/NHS reaction can co-elute with your conjugate. | Quench the reaction to hydrolyze any remaining active NHS esters. This can be done by adding hydroxylamine (B1172632) or another amine-containing buffer.[9][13] Dialysis or SEC are effective for removing small molecule byproducts. |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling to an Amine-Containing Molecule in Aqueous Buffer
This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.
Materials:
-
This compound
-
EDC-HCl
-
Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting column, SEC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer or water (e.g., 100 mM). These solutions are not stable and should be used promptly.
-
Prepare your amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to dilute the linker.
-
Add EDC (1.2 equivalents relative to the linker) and Sulfo-NHS (1.2 equivalents relative to the linker).
-
Mix well and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to your amine-containing molecule solution. A 10-20 fold molar excess of the linker to the protein is a good starting point.[4]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
Visualizations
Caption: EDC/NHS reaction pathway for amide bond formation.
Caption: General experimental workflow for bioconjugation.
References
- 1. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. chemimpex.com [chemimpex.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting Guide for Boc-NH-PEG2-CH2CH2COOH Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the conjugation of Boc-NH-PEG2-CH2CH2COOH to amine-containing molecules using EDC/NHS chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS conjugation?
A1: A two-step protocol with distinct pH values for each stage is highly recommended for optimal conjugation efficiency.[1][2]
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]
-
Conjugation Step: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, generally in the range of 7.0-8.5 .[1][2] A pH of 8.3-8.5 is often recommended as it provides a good balance between the reaction rate and the stability of the NHS-ester.[2]
Q2: Which buffers should I use for the activation and conjugation steps?
A2: Buffer selection is critical to prevent interference with the reaction.
-
Activation Buffer (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 0.1 M MES buffer is the most common and highly recommended choice.[2]
-
Coupling Buffer (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS) , borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable for the conjugation step.[2]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce the conjugation efficiency.[2]
Q3: My EDC and/or NHS reagents are old. Can I still use them?
A3: It is highly recommended to use fresh EDC and NHS for conjugation reactions. EDC is particularly sensitive to moisture and can readily hydrolyze, rendering it inactive.[4] To ensure the best results, equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[2] Prepare stock solutions of EDC and NHS immediately before use, as they are not stable for long periods in solution.[2]
Q4: What are the common methods for purifying the final PEGylated conjugate?
A4: Several chromatographic techniques can be used to purify the final product and separate it from unreacted starting materials and byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing low molecular weight byproducts and unreacted PEG linkers.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since PEGylation can alter the surface charge of a protein, IEX can be used to separate PEGylated species from the unmodified protein.[]
-
Reverse Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is widely used for the purification of peptides and proteins. It can also be used for the analysis and purification of PEGylated conjugates.[][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]
-
Dialysis or Ultrafiltration: These methods are useful for removing excess reagents and byproducts, especially after the reaction is complete.[7]
Troubleshooting Common Issues
Problem: Low or No Conjugation Yield
Low conjugation yield is a frequent issue that can arise from several factors in the experimental workflow.
| Potential Cause | Suggested Solution(s) |
| Suboptimal Reaction pH | Verify the pH of your activation and conjugation buffers. Use a pH meter to ensure the activation buffer is between pH 4.5-6.0 and the conjugation buffer brings the final reaction pH to 7.0-8.5.[1] |
| Degraded EDC or NHS | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination. Prepare EDC and NHS solutions immediately before use.[2][4] |
| Presence of Interfering Buffers | Ensure that all buffers used are free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate), which compete with the reaction.[2] Perform a buffer exchange of your amine-containing molecule into an appropriate conjugation buffer like PBS before starting the reaction.[1] |
| Hydrolysis of NHS-ester Intermediate | The NHS-ester is susceptible to hydrolysis, especially at higher pH.[8][9] Minimize the time between the activation and conjugation steps. If possible, perform the conjugation step immediately after the activation of the this compound.[3] |
| Insufficient Molar Ratio of Reagents | The molar excess of the PEG linker and coupling reagents can be critical. A titration experiment is recommended to find the optimal ratio for your specific application.[1] |
| Low Concentration of Reactants | The concentration of your amine-containing molecule should ideally be greater than 0.5 mg/mL for efficient conjugation.[1] If your solution is too dilute, consider concentrating it using a suitable spin filter. |
| Impure Amine-Containing Molecule | The presence of other amine-containing impurities (e.g., BSA as a stabilizer) will compete with your target molecule for conjugation. Ensure your target molecule is of high purity (>95%).[1] |
Problem: Precipitation of Protein/Molecule During Reaction
Precipitation during the conjugation reaction can be a sign of aggregation, often caused by a high degree of modification or suboptimal buffer conditions.
| Potential Cause | Suggested Solution(s) |
| High Degree of PEGylation | A high degree of PEGylation can sometimes lead to insolubility and aggregation.[1] Reduce the molar excess of the activated PEG linker in your reaction. |
| Incorrect Buffer Conditions | Ensure your protein or molecule is in a buffer that maintains its stability and solubility throughout the reaction. The final concentration of the protein should also be appropriate to avoid aggregation.[3] |
| Reaction Temperature | Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (overnight) can sometimes reduce aggregation compared to shorter reactions at room temperature.[1] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid.[1][3] |
| Conjugation pH | 7.0 - 8.5 | Optimal for the reaction of the NHS-ester with primary amines.[1][2] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures for longer incubation times can help reduce aggregation.[1] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Optimization may be necessary for specific molecules.[1] |
| Amine-Molecule Concentration | > 0.5 mg/mL | Higher concentrations generally lead to better efficiency.[1] |
Table 2: Recommended Molar Ratios of Reagents
| Reagents | Recommended Molar Ratio | Notes |
| EDC : this compound | 2:1 to 10:1 | A molar excess of EDC is needed to drive the activation.[2] |
| NHS : EDC | 1.25:1 to 2.5:1 | An excess of NHS helps to efficiently form the more stable NHS-ester.[2] |
| Activated PEG : Amine-Molecule | 5:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling without causing aggregation.[1] |
Table 3: Half-life of NHS-ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour[9] |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Detailed Two-Step EDC/NHS Conjugation Protocol
This protocol provides a general guideline for the conjugation of this compound to an amine-containing protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are unstable and should be used promptly.[2]
Step 2: Activation of this compound (pH 5.0-6.0)
-
Dissolve the this compound in the Activation Buffer.
-
Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over the PEG linker is a common starting point.[2]
-
Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[2]
-
Incubate the reaction for 15-30 minutes at room temperature.[2]
Step 3: Conjugation to the Amine-Containing Molecule (pH 7.2-7.5)
-
Optional (Recommended): To prevent side reactions, remove excess EDC and NHS using a desalting column equilibrated with the Conjugation Buffer.
-
If the desalting step was skipped, raise the pH of the activated PEG solution to 7.2-7.5 by adding a small amount of concentrated Conjugation Buffer.
-
Immediately add the activated PEG solution to your amine-containing protein solution. The molar ratio of the PEG linker to the protein should be optimized (a 10:1 ratio is a good starting point).[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
Step 4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[1]
Step 5: Purification of the Conjugate
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer.[3]
-
For higher purity, further purification can be performed using chromatographic methods such as SEC, IEX, or RP-HPLC.
Visualizations
Caption: A typical workflow for the two-step EDC/NHS conjugation.
Caption: The chemical pathway of EDC/NHS mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Boc-NH-PEG2-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The most common purification methods for this compound and similar PEGylated compounds are High-Performance Liquid Chromatography (HPLC), silica (B1680970) gel column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the common impurities found after the synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., dimers or trimers of the PEG linker), and residual solvents or reagents used in the synthesis.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the purification process. TLC is a quick and easy way to track the separation of your compound from impurities during column chromatography. LC-MS provides more detailed information about the purity and identity of the fractions collected.
Q4: What are the recommended storage conditions for purified this compound?
It is recommended to store the purified compound at -20°C for long-term stability. For shorter periods, storage at 4°C is also acceptable. The compound should be kept in a dry environment and protected from light.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Compound streaks on TLC plate. | The compound is highly polar. | Use a more polar solvent system. Consider adding a small amount of acetic acid or formic acid to the mobile phase to improve the spot shape of the carboxylic acid. |
| Poor separation of the product from impurities. | The chosen solvent system is not optimal. | Experiment with different solvent systems. A slow gradient elution from a less polar to a more polar solvent system can improve separation. A suggested starting point is a gradient of ethanol/isopropanol in chloroform. |
| Compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., methanol (B129727) or ethanol). |
| Compound does not move from the baseline (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Low recovery of the compound. | The compound may be irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or reverse-phase silica gel (C18). |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Reduce the amount of sample injected.- Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for reverse-phase HPLC).- Adjust the pH of the mobile phase to ensure the carboxylic acid is fully protonated or deprotonated. |
| Poor resolution between peaks. | - Suboptimal mobile phase composition or gradient.- Inappropriate column. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.- Try a different column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. |
| Variable retention times. | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation. | - Ensure the mobile phase is prepared accurately and consistently.- Use a column oven to maintain a constant temperature.- Replace the column if it has degraded. |
| High backpressure. | - Clogged column frit or tubing.- Particulate matter in the sample. | - Filter the sample before injection.- Back-flush the column according to the manufacturer's instructions.- Check for and clear any blockages in the HPLC system. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound is melting in the hot solvent or is too soluble. | - Use a larger volume of solvent.- Switch to a solvent in which the compound is less soluble at higher temperatures.- Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a solvent in which it is insoluble until turbidity is observed, then cool. |
| No crystals form upon cooling. | - The solution is not supersaturated.- Nucleation is not occurring. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Impure crystals are obtained. | Impurities are co-crystallizing with the product. | - Ensure the compound is fully dissolved at the higher temperature and that the solution is not cooled too rapidly.- Perform a second recrystallization. |
Experimental Protocols
Silica Gel Column Chromatography (Starting Point)
This is a general protocol and may require optimization.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 1-10% ethanol/isopropanol (1:1) in chloroform.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the ethanol/isopropanol mixture.
-
Collect fractions and monitor by TLC or LC-MS.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Preparative Reverse-Phase HPLC
-
Column: A C18 preparative column is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (B52724) (MeCN).
-
Elution: Isocratic elution with 32% Mobile Phase B.
-
Procedure:
-
Dissolve the sample in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute with the specified mobile phase composition.
-
Monitor the elution using a UV detector (e.g., at 214 nm).
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product.
-
Recrystallization (General Approach)
Finding the ideal solvent system for recrystallization often requires experimentation.
-
Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Potential solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in an ice bath or at 4°C.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
| Purification Method | Parameter | Recommended Value/Range | Expected Purity |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >90% |
| Mobile Phase | Gradient of 1-10% EtOH/IPA in CHCl3 | ||
| Preparative HPLC | Column Type | C18 | >95% |
| Mobile Phase | 32% Acetonitrile in 0.1% aq. TFA | ||
| Flow Rate | Dependent on column dimensions | ||
| Recrystallization | Solvent System | To be determined experimentally (e.g., EtOAc/Hexanes) | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with Boc-NH-PEG2-CH2CH2COOH during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary applications are in bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The PEG spacer enhances the solubility and flexibility of the conjugates.[]
Q2: What are the common causes of this compound aggregation?
A2: Aggregation of this compound can be attributed to several factors:
-
Self-Assembly: Even low molecular weight PEGs can exhibit surfactant-like behavior and form aggregates in aqueous solutions through hydrophobic interactions of the ethylene (B1197577) glycol units.[4]
-
Poor Solubility: The molecule has limited solubility in aqueous buffers, especially at high concentrations or inappropriate pH levels.
-
Environmental Factors: The presence of certain salts can decrease solubility and promote aggregation.[5] Temperature fluctuations can also impact stability.
-
Improper Handling: Exposure to moisture can lead to hydrolysis of the Boc group, and repeated freeze-thaw cycles can promote aggregation.
Q3: How should I properly store and handle this compound to prevent aggregation?
A3: To ensure the stability and prevent aggregation of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage Temperature: Store the compound at -20°C for long-term stability.[2]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation and degradation from atmospheric moisture.
-
Desiccation: Keep the compound in a desiccated environment to minimize moisture exposure.
-
Aliquoting: For solutions, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside the container.
Q4: In which solvents should I dissolve this compound?
A4: For initial stock solutions, it is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is best to prepare fresh solutions before use. While the PEG linker enhances hydrophilicity, aqueous solubility can be limited, and direct dissolution in aqueous buffers may lead to aggregation, especially at higher concentrations. Mild heating can sometimes aid in the dissolution of PEGs in organic solvents.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
Problem 1: The this compound solution appears cloudy or contains visible precipitates.
| Potential Cause | Suggested Solution |
| Aggregation | The concentration of the linker in the aqueous buffer may be too high, exceeding its critical aggregation concentration. |
| Action: Dilute the solution with the appropriate buffer. Consider preparing a fresh, more dilute solution from a stock in an organic solvent. | |
| Poor Solubility | The pH of the aqueous buffer may not be optimal for solubility. The carboxylic acid group is more soluble at a pH above its pKa. |
| Action: Adjust the pH of the buffer. For the carboxylic acid moiety, a pH of 7-9 is generally recommended for reactions. Use non-amine containing buffers such as PBS, HEPES, or borate (B1201080) buffers. | |
| The presence of certain salts in the buffer can reduce the solubility of PEGylated compounds ("salting-out" effect).[5] | |
| Action: If possible, reduce the salt concentration of the buffer or switch to a buffer with different salt components. | |
| Precipitation upon addition to aqueous buffer | The concentration of the organic solvent from the stock solution is too high in the final aqueous mixture, causing the compound to precipitate. |
| Action: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous solution below 10%. |
Problem 2: Inconsistent results in conjugation reactions.
| Potential Cause | Suggested Solution |
| Linker Aggregation | Aggregated linker will have reduced reactivity, leading to lower conjugation yields and variability. |
| Action: Before use, ensure the linker is fully dissolved and the solution is clear. If aggregation is suspected, perform characterization using Dynamic Light Scattering (DLS). | |
| Hydrolysis of Boc group | Exposure to acidic conditions or moisture can lead to premature deprotection of the Boc group, resulting in unintended side reactions. |
| Action: Handle the compound in a dry environment and use anhydrous solvents for stock solutions. Avoid acidic buffers until the deprotection step is intended. | |
| Incorrect buffer conditions | The pH of the reaction buffer can significantly impact the reactivity of the carboxylic acid group and the stability of the molecule to be conjugated. |
| Action: For activating the carboxylic acid with EDC/NHS, a pH of 5-6 is optimal. For the subsequent reaction with an amine, a pH of 7.2-7.5 is recommended. |
Quantitative Data Summary
| Parameter | Recommended Conditions / Values | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes chemical degradation.[2] |
| Recommended Solvents for Stock Solutions | Anhydrous DMSO, Anhydrous DMF | High solubility and minimizes hydrolysis. |
| Working Buffer pH for Carboxylic Acid Activation (e.g., with EDC/NHS) | 5.0 - 6.0 | Efficient activation of the carboxyl group. |
| Working Buffer pH for Amide Bond Formation | 7.2 - 8.5 | Ensures the amine on the target molecule is deprotonated and reactive. |
| Maximum Organic Solvent in Aqueous Reactions | < 10% | Prevents precipitation of the linker and denaturation of proteins. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
In a fume hood, dissolve the desired amount of the compound in anhydrous DMSO or DMF to a final concentration of 10-50 mg/mL.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C under an inert atmosphere.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the desired aqueous buffer.
-
Filter the samples through a 0.2 µm syringe filter to remove any dust or large particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the experiment.
-
Ensure the cuvette is clean by rinsing with filtered, deionized water and then the sample buffer.
-
-
Measurement:
-
Transfer the filtered sample to the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the size distribution of particles in the solution. An increase in the hydrodynamic radius and polydispersity index with increasing concentration can indicate aggregation.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for cloudy solutions.
References
- 1. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Polyethylene glycol aggregates in water formed through hydrophobic helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol) [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Boc-NH-PEG2-CH2CH2COOH stability issues in solution
Welcome to the technical support center for Boc-NH-PEG2-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this bifunctional PEG linker in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary stability concern for this molecule in solution is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is susceptible to cleavage under acidic conditions, which exposes the primary amine. This premature deprotection can lead to unintended reactions and compromise your experimental outcome. The polyethylene (B3416737) glycol (PEG) backbone and the terminal carboxylic acid are generally stable under a wide range of conditions typically used in bioconjugation.[3]
Q2: At what pH range is the Boc group unstable?
A2: The Boc group is rapidly cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] However, even moderately acidic conditions can cause gradual degradation. For instance, prolonged exposure to a pH below 4-5 may lead to partial or complete loss of the Boc group.[5] It is generally stable to basic and nucleophilic conditions.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. One supplier recommends storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[7]
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While the PEG linker enhances water solubility, preparing stock solutions directly in aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis, especially if the buffer is acidic.[8] For experiments requiring an aqueous environment, it is best to add the aliquot of the organic stock solution to the aqueous buffer immediately before use.
Q5: My conjugation reaction is failing. Could it be related to the linker's stability?
A5: Yes. If the Boc group is prematurely cleaved due to acidic conditions in your reaction buffer, the newly exposed amine can compete with your intended reaction, leading to homo-polymerization or other side products. This is a common reason for failed or low-yield conjugations. It is crucial to ensure all reaction components and buffers are free from acidic contaminants.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield of final conjugate | Premature deprotection of the Boc group leading to side reactions. | 1. Verify the pH of your reaction buffer is neutral or slightly basic (pH 7-8.5).2. Use freshly prepared buffers.3. Test the stability of the linker in your buffer system prior to the experiment (see Protocol 1). |
| Unexpected peaks in LC-MS analysis | Degradation of the linker. The most common degradation product is the deprotected molecule, H2N-PEG2-CH2CH2COOH. | 1. Analyze an aliquot of your linker stock solution by LC-MS to check for purity before starting the experiment.2. Run a stability test by incubating the linker in your reaction buffer and analyzing it by LC-MS at different time points. |
| Inconsistent results between experiments | Instability of the linker stock solution. This can be caused by repeated freeze-thaw cycles or moisture absorption in hygroscopic solvents like DMSO. | 1. Aliquot stock solutions into single-use vials.2. Use freshly opened anhydrous solvents for preparing stock solutions.[7]3. Store stock solutions at -80°C for long-term stability.[7] |
| Poor solubility in aqueous buffer | While PEG enhances solubility, high concentrations may still be difficult to dissolve directly in aqueous solutions. | 1. First, dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).2. Add this concentrated solution dropwise to the stirred aqueous buffer. |
Stability Data Overview
Quantitative stability data for this specific linker is not widely published. Stability is highly dependent on the specific solvent, buffer composition, pH, and temperature. The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc-carbamate.
| Condition | Stability Factor | General Recommendation |
| pH | Highly unstable at pH < 4. Stable in neutral to basic conditions. | Maintain solution pH between 7.0 and 8.5 during experiments. |
| Solvent | Best stability in anhydrous aprotic solvents (e.g., DMSO, DMF). | Prepare stock solutions in anhydrous DMSO. |
| Temperature | Degradation rate increases with temperature, especially in solution. | Store solid linker at -20°C.[9] Store stock solutions at -80°C and avoid freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Assessing Linker Stability in Your Buffer
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of the linker over time in a chosen buffer.
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Incubation: Add a precise volume of the stock solution to your experimental buffer to achieve the final working concentration. For example, add 10 µL of 10 mM stock to 990 µL of buffer to get a 100 µM solution.
-
Time Points: Immediately take a "time zero" aliquot. Incubate the remaining solution at your experimental temperature. Take additional aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately analyze the aliquots or quench them by neutralizing any acid if present and freezing at -80°C.
-
Analysis: Analyze each time point by LC-MS. Monitor the disappearance of the mass peak corresponding to the intact linker and the appearance of the mass peak for the deprotected product (H2N-PEG2-CH2CH2COOH).
-
Quantification: Calculate the percentage of intact linker remaining at each time point by comparing the peak areas.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chempep.com [chempep.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH Synthesis
Welcome to the technical support center for the synthesis of Boc-NH-PEG2-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for this compound:
-
Two-Step Synthesis from 2-(2-(2-aminoethoxy)ethoxy)ethanol: This involves the initial protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the terminal hydroxyl group to a carboxylic acid.
-
Reaction of Boc-NH-PEG2-amine with Succinic Anhydride (B1165640): This method involves the acylation of a commercially available Boc-protected diamine PEG linker with succinic anhydride to introduce the terminal carboxylic acid.
Q2: I am getting a low yield in my reaction. What are the potential causes?
Low yields can result from several factors, including incomplete reactions, side reactions, and loss of product during workup and purification. Common culprits include moisture in the reaction, improper stoichiometry of reagents, and suboptimal reaction temperatures. Refer to the troubleshooting guide below for more specific scenarios.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials (e.g., Boc-NH-PEG2-amine, succinic anhydride), byproducts such as succinic acid (from hydrolysis of the anhydride), and di-acylated products if the starting PEG linker has two reactive amines. Due to the polar nature of the desired product and impurities, purification can be challenging. A combination of aqueous workup and column chromatography is often necessary.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carbamate (B1207046) and carboxylic acid, N-H of the carbamate).
Q5: What are the key considerations for the Boc deprotection step if I want to use the amine end of the linker?
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Key considerations include:
-
Incomplete Deprotection: Ensure sufficient reaction time and an adequate concentration of TFA.
-
Side Reactions: The t-butyl cation generated during deprotection can cause side reactions like alkylation of sensitive functional groups. Using scavengers such as triisopropylsilane (B1312306) (TIS) can mitigate this.
-
Product Stability: Ensure that other functional groups in your molecule are stable to the acidic conditions required for Boc removal.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains | Insufficient reagent stoichiometry or potency. | - Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., succinic anhydride).- Ensure the anhydride is fresh and has not been hydrolyzed by atmospheric moisture. |
| Low reaction temperature. | - For the reaction with succinic anhydride, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. | |
| Formation of multiple products observed by TLC/LC-MS | Presence of moisture leading to side reactions. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Starting material contains impurities (e.g., di-amine PEG). | - Use a high-purity starting material.- Consider purifying the starting material before use. |
Problem 2: Product Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty separating product from succinic acid | Hydrolysis of excess succinic anhydride during workup. | - Use a minimal excess of succinic anhydride to reduce the amount of hydrolyzed byproduct.- Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Be cautious as the product is also acidic. |
| Product remains in the aqueous layer during extraction | The product is highly polar and water-soluble. | - Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane and isopropanol.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product in the aqueous phase. |
| Co-elution of product and starting material during column chromatography | Similar polarities of the compounds. | - Use a silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol (B129727) in dichloromethane).- Consider reverse-phase chromatography if silica gel chromatography is ineffective. |
Experimental Protocols
Synthesis of this compound via Succinic Anhydride
This protocol describes the synthesis of this compound from Boc-NH-PEG2-amine and succinic anhydride.
Materials:
-
Boc-NH-PEG2-amine (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: Dissolve Boc-NH-PEG2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. In a separate flask, dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with 1 M HCl (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by LC-MS) | >95% |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: Optimizing Boc-NH-PEG-COOH Linker Length
Welcome to the technical support center for the effective use and optimization of Boc-NH-PEG-COOH linkers in your research. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful implementation of these versatile linkers in your drug development projects, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a Boc-NH-PEG-COOH linker?
A1: Boc-NH-PEG-COOH is a heterobifunctional crosslinker used in bioconjugation.[1][][3] It features a Boc-protected amine on one end and a carboxylic acid on the other, separated by a polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and reduces the immunogenicity of peptides and proteins.[][4]
Q2: Why is it critical to optimize the PEG linker length?
A2: The length of the PEG chain is a crucial parameter that significantly influences the therapeutic efficacy and pharmacological properties of a conjugate.[][6]
-
For Antibody-Drug Conjugates (ADCs): Linker length affects the stability, solubility, and plasma half-life of the ADC. An optimal length helps balance payload delivery to the tumor with systemic clearance.[7][8]
-
For PROTACs: The linker is not just a spacer but a key element for inducing protein degradation. Its length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][9][10] A linker that is too short can cause steric hindrance, while one that is too long may fail to form a stable complex.[]
Q3: What are the key differences between using a flexible linker like PEG versus a rigid linker?
A3: The choice between a flexible (e.g., PEG or alkyl chains) and a rigid linker (e.g., containing aromatic rings) depends on the specific application.[][9]
-
Flexible PEG Linkers: Enhance water solubility and can adopt various conformations.[][6] This flexibility can help shield the polar surface area of a PROTAC, potentially improving cell membrane permeability.[6]
-
Rigid Linkers: Limit conformational flexibility, which can help stabilize the ternary complex in PROTACs by pre-organizing the molecule into an active conformation.[][9]
Q4: How do I choose the correct attachment points on my target protein and payload for the linker?
A4: The linker's carboxylic acid is typically activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein.[1][11] The Boc-protected amine, once deprotected, can be coupled to a payload or another molecule. The selection of attachment points is critical and can influence the stability and activity of the final conjugate. For instance, in ADCs, conjugating to cysteine residues often results in a more homogeneous product compared to lysine conjugation.[11]
Troubleshooting Guide
Q5: My final conjugate shows low yield after the coupling reaction. What are the possible causes and solutions?
A5: Low conjugation yield can stem from several factors:
-
Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group from the linker will leave fewer reactive amine sites available for the subsequent coupling step. Verify deprotection using a ninhydrin (B49086) test or mass spectrometry.
-
Poor Activation of Carboxylic Acid: The carboxylic acid end of the linker must be activated (e.g., with EDC/NHS) to react efficiently with amines. Ensure your activating reagents are fresh and used in the correct stoichiometry.
-
Suboptimal Reaction pH: The pH for NHS ester reactions with primary amines should be maintained between 7 and 9.[12] Drastic deviations can slow down or prevent the reaction.
-
Steric Hindrance: The chosen conjugation site on the protein or payload may be sterically hindered. Consider using a longer PEG linker to overcome this issue.[8]
Q6: I am observing aggregation and poor solubility of my conjugate. How can I address this?
A6: This is a common issue, particularly with hydrophobic payloads in ADCs.[7]
-
Increase PEG Length: The most direct solution is to use a linker with a longer PEG chain. PEG is hydrophilic and its inclusion is a well-established strategy to increase the aqueous solubility of the final molecule.[6][7][11]
-
Optimize Drug-to-Antibody Ratio (DAR): For ADCs, a high DAR can increase hydrophobicity and lead to aggregation. Optimizing for a lower DAR may improve solubility.
-
Formulation Buffers: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that maintains the solubility and stability of your conjugate.
Q7: The in vitro potency of my ADC/PROTAC is lower than expected. Could the linker be the cause?
A7: Yes, the linker plays a significant role in the potency of the final conjugate.
-
For ADCs: Very long PEG linkers can sometimes decrease in vitro cytotoxicity.[13] This highlights a common trade-off between improved pharmacokinetics (longer half-life) and reduced immediate cell-killing power. It is crucial to test a range of linker lengths to find the optimal balance for your specific ADC.[13]
-
For PROTACs: Suboptimal linker length can lead to inefficient formation of the ternary complex, resulting in poor target protein degradation.[10] If potency is low, screen linkers of different lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal distance and geometry for ubiquitination.[10]
Quantitative Data Summary
Optimizing linker length often involves balancing competing factors like plasma clearance and cytotoxic activity. The tables below summarize representative data on how PEG linker length can impact the performance of ADCs and PROTACs.
Table 1: Effect of PEG Linker Length on ADC Properties (This table is a representative summary based on trends described in preclinical studies.[7][13] Absolute values are highly dependent on the specific antibody, payload, and tumor model.)
| Linker | In Vitro Cytotoxicity (IC50) | Plasma Clearance Rate | In Vivo Efficacy |
| Non-PEGylated | Lowest (Most Potent) | Highest (Fastest) | Moderate |
| Short PEG (e.g., PEG4) | Low | High | Good |
| Optimal PEG (e.g., PEG8-PEG12) | Moderate | Low (Slowest) | Highest |
| Long PEG (e.g., PEG24) | Highest (Least Potent) | Low (Slowest) | High |
A study on glucuronide-MMAE linkers found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage.[7]
Table 2: Impact of Linker Length on PROTAC-Mediated Estrogen Receptor (ER) Degradation (Data adapted from a study on PROTACs targeting the Estrogen Receptor.[10] Degradation is shown as % of control at a given concentration.)
| Linker (Atom Chain Length) | ER Degradation at 100 nM | ER Degradation at 10 nM | Relative Cytotoxicity (IC50) |
| 9 atoms | ~75% | ~25% | Moderate |
| 12 atoms | ~80% | ~40% | High |
| 16 atoms | ~90% | ~60% | Highest |
| 19 atoms | ~60% | ~15% | Moderate |
| 21 atoms | ~40% | <10% | Low |
Experimental Protocols & Methodologies
Protocol 1: General Two-Step Conjugation using Boc-NH-PEG-COOH
This protocol describes the deprotection of the Boc group followed by the conjugation of the linker's carboxylic acid to a primary amine on a target protein.
Step 1: Boc Group Deprotection
-
Dissolve the Boc-NH-PEG-COOH linker in a suitable organic solvent (e.g., Dichloromethane - DCM).
-
Add an excess of an acid, typically Trifluoroacetic Acid (TFA). A common condition is 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under vacuum.
-
Confirm the removal of the Boc group via mass spectrometry (observing the mass change). The resulting product is H2N-PEG-COOH.
Step 2: NHS Ester Activation and Protein Conjugation
-
Dissolve the deprotected H2N-PEG-COOH linker in an appropriate buffer (e.g., PBS or MES buffer, pH 6.0).
-
Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to activate the carboxylic acid group. Molar ratios typically range from 1:2:2 to 1:5:5 (Linker:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Adjust the pH of the target protein solution to 7.2-8.0 using a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the resulting conjugate using Size Exclusion Chromatography (SEC) or other appropriate HPLC methods to remove unreacted linker and reagents.[12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is used to assess the potency of an ADC.[13]
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with different PEG linker lengths) in cell culture media.
-
Remove the old media from the cells and add the diluted ADCs. Incubate for 72-96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value for each ADC.
Protocol 3: Characterization of PEGylated Products
Characterization is essential to confirm successful conjugation and purity.
-
Mass Spectrometry (MS): Used to determine the accurate molecular weight of the conjugate and confirm the degree of PEGylation or drug-to-antibody ratio (DAR).[14][15]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to separate the PEGylated product from unreacted components and to assess the purity and heterogeneity of the conjugate.[14][16] For PEG compounds that lack a chromophore, a charged aerosol detector (CAD) can be used instead of a standard UV detector.[12]
Visualizations
Caption: General workflow for conjugating a Boc-NH-PEG-COOH linker.
Caption: Troubleshooting decision tree for linker optimization.
Caption: Effect of linker length on PROTAC ternary complex formation.
References
- 1. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Characterization of Boc-NH-PEG2-CH2CH2COOH
Welcome to the technical support center for the characterization of Boc-NH-PEG2-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of this bifunctional PEG linker.
Molecular Structure:
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound in its pure form at -20°C for up to three years, or at 4°C for up to two years.[1] If dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
Q2: What are the expected molecular weight and formula for this compound?
A2: The molecular formula for this compound is C₁₂H₂₃NO₆, and the corresponding molecular weight is 277.31 g/mol .[2]
Q3: In which solvents is this compound soluble?
A3: This compound is highly soluble in polar organic solvents such as DMSO, DMF, and methanol. Its PEG linker also imparts good solubility in aqueous solutions.[2][3]
Troubleshooting Guides
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Issue: My ¹H NMR spectrum shows unexpected peaks or incorrect integrations.
This is a common issue that can arise from impurities, degradation, or improper sample preparation. Below is a guide to interpreting the ¹H NMR spectrum of this compound and troubleshooting common problems.
Predicted ¹H NMR Spectrum and Peak Assignments:
The following table outlines the predicted chemical shifts and multiplicities for the protons in this compound. These values are estimates and can vary slightly based on the solvent and concentration.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| a (-C(CH₃)₃) | ~1.44 | Singlet | 9H |
| b (-NH-CH ₂) | ~3.30 | Triplet | 2H |
| c (-O-CH ₂-CH ₂-NH-) | ~3.55 | Triplet | 2H |
| d (-O-CH ₂-CH ₂-O-) | ~3.65 | Multiplet | 4H |
| e (-O-CH ₂-CH₂-COOH) | ~3.75 | Triplet | 2H |
| f (-CH₂-CH ₂-COOH) | ~2.60 | Triplet | 2H |
| g (-NH -) | ~5.5 (broad) | Singlet | 1H |
| h (-COOH ) | ~11.0 (broad) | Singlet | 1H |
Troubleshooting ¹H NMR Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected singlet around 1.56 ppm (in CDCl₃) or 3.33 ppm (in DMSO-d₆) | Presence of water in the NMR solvent. | Use fresh, anhydrous deuterated solvent. |
| Signals for -NH and -COOH protons are very broad or not visible. | These protons are exchangeable. | This is normal. The chemical shift and appearance of these peaks are highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment can confirm their assignment. |
| Additional peaks in the 3.5-3.7 ppm region. | Presence of free PEG or related PEG-containing impurities. | Purify the sample using column chromatography. |
| A singlet around 2.05 ppm (in CDCl₃). | Residual acetone (B3395972) from cleaning glassware. | Ensure all glassware is thoroughly dried. |
| Incorrect integration ratios. | Incomplete dissolution of the sample or presence of impurities. | Ensure the sample is fully dissolved before analysis. If impurities are suspected, further purification is needed. |
Logical Troubleshooting Workflow for ¹H NMR:
Mass Spectrometry (MS)
Issue: I am observing unexpected masses or fragmentation patterns in my ESI-MS spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound. However, adduct formation and fragmentation can sometimes lead to confusing spectra.
Expected Ions in ESI-MS:
In positive ion mode, you can expect to see the following ions:
| Ion | m/z | Description |
| [M+H]⁺ | 278.32 | Protonated molecule |
| [M+Na]⁺ | 300.30 | Sodium adduct |
| [M+K]⁺ | 316.27 | Potassium adduct |
Common Fragmentation Patterns of Boc-Protected Amines:
The Boc (tert-butoxycarbonyl) protecting group is known to undergo characteristic fragmentation in MS. The most common losses are:
-
Loss of isobutylene (B52900) (56 Da): [M+H - 56]⁺
-
Loss of the entire Boc group (100 Da): [M+H - 100]⁺
Troubleshooting ESI-MS Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple adducts ([M+Na]⁺, [M+K]⁺) are more intense than the protonated molecule ([M+H]⁺). | High salt concentration in the sample or mobile phase. | Use high-purity solvents and deionized water for the mobile phase. If possible, desalt the sample before analysis. |
| Observation of a significant peak at [M+H - 56]⁺. | In-source fragmentation leading to the loss of isobutylene from the Boc group.[4][5] | This is a characteristic fragmentation and can help confirm the presence of the Boc group. To reduce in-source fragmentation, lower the cone voltage or source temperature. |
| A prominent peak at [M+H - 100]⁺ is observed. | Fragmentation leading to the loss of the entire Boc group.[4][5] | Similar to the loss of isobutylene, this confirms the Boc group. Optimize source conditions to control the degree of fragmentation. |
| Dimer formation ([2M+H]⁺, [2M+Na]⁺) is observed. | High sample concentration. | Dilute the sample before injection. |
Logical Flow for MS Data Interpretation:
High-Performance Liquid Chromatography (HPLC)
Issue: My HPLC chromatogram shows poor peak shape (tailing, fronting) or unexpected peaks.
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. Peak shape issues can affect the accuracy of quantification.
Recommended RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
Troubleshooting HPLC Peak Shape:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the carboxylic acid and residual silanols on the column. - Column overload. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid. - Reduce the injection mass. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column collapse. | - Dissolve the sample in the initial mobile phase composition. - Check the column's pressure limits and ensure they have not been exceeded. |
| Split Peaks | - Clogged column frit. - Column void. | - Reverse-flush the column (if the manufacturer allows). - Replace the column if the problem persists. |
| Ghost Peaks | - Contamination in the mobile phase or from the system. | - Use fresh, high-purity solvents and additives. - Run a blank gradient to identify the source of the contamination. |
Experimental Workflow for HPLC Analysis:
References
- 1. Visualizer loader [nmrdb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-CH2CH2COOH. Here, you will find information to help you identify and mitigate the formation of common side products during its use in bioconjugation and other synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] Its primary applications are in bioconjugation, drug delivery, and as a linker in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[4][5] The carboxylic acid can be coupled with primary amines, and the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions.[2][3]
Q2: What are the most common reactions performed with this compound?
The two most common reactions involving this linker are:
-
Amide bond formation: The terminal carboxylic acid is reacted with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[6][7]
-
Boc deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus to yield a free primary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).[2][8]
Q3: What are the potential side products I should be aware of during the EDC/NHS coupling reaction?
The primary side products during an EDC/NHS coupling reaction with the carboxylic acid moiety of this compound are:
-
N-acylurea: This is an inactive byproduct formed by the rearrangement of the O-acylisourea intermediate.[9] Its formation is a common side reaction with carbodiimide (B86325) coupling agents and can reduce the yield of the desired conjugate.[10]
-
Hydrolysis of the NHS-ester: The activated NHS-ester intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. This side reaction is more prevalent in aqueous solutions and at higher pH.[6][11]
Q4: What side products can occur during the Boc deprotection step?
The main side product of concern during the acidic deprotection of the Boc group is the alkylation of sensitive residues by the released tert-butyl cation.[12] Electron-rich amino acids such as tryptophan and methionine are particularly susceptible to this side reaction.
Troubleshooting Guides
Troubleshooting EDC/NHS Coupling Reactions
Problem 1: Low Yield of Desired Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation of the carboxylic acid with EDC/NHS.[6][11] Ensure the pH of the coupling reaction is between 7.2 and 8.0 for optimal reaction with the amine.[6] |
| Formation of N-acylurea | Use of an additive like NHS or Sulfo-NHS minimizes the formation of the N-acylurea side-product by rapidly converting the O-acylisourea intermediate to a more stable NHS ester.[10] |
| Inactive Reagents | Use fresh, high-purity EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator.[13] |
| Presence of Nucleophilic Buffers | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the target amine. Use non-nucleophilic buffers such as MES for the activation step and PBS or HEPES for the coupling step.[11] |
| Incorrect pH | The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine is optimal at a pH of 7.2-8.5.[11] A two-step reaction with pH adjustment is recommended. |
Problem 2: Presence of Multiple Peaks in HPLC Analysis of the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Optimize the molar ratio of EDC/NHS and the amine-containing molecule to the this compound. A slight excess of the activated PEG linker may be necessary. |
| N-acylurea Side Product | The N-acylurea byproduct will have a different retention time than the desired product and starting materials. Its presence can be confirmed by mass spectrometry. To minimize its formation, ensure efficient conversion of the O-acylisourea intermediate to the NHS ester by using an adequate concentration of NHS. |
| Hydrolyzed NHS-ester | The regenerated this compound will be present. Minimize hydrolysis by working quickly and maintaining optimal pH. |
Troubleshooting Boc Deprotection
Problem 1: Incomplete Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).[8] For very resistant cases, consider using a stronger acid like 4M HCl in dioxane.[8] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is no longer observed.[8] |
| Poor Solubility | Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent.[8] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Alkylation by tert-butyl cation | During acidic deprotection, the released tert-butyl cation can alkylate electron-rich residues. To prevent this, add a scavenger such as triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail. A common mixture is 95:2.5:2.5 (TFA:Water:TIS).[12] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes a general two-step procedure for the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the this compound solution to the Activation Buffer.
-
Add the EDC and NHS (or Sulfo-NHS) solutions. A molar ratio of 1:1.2:1.2 (Carboxylic Acid:EDC:NHS) is a good starting point.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Amine:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
A 5- to 20-fold molar excess of the activated PEG linker to the amine-containing molecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection of a PEGylated Molecule
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEGylated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), Water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated molecule in anhydrous DCM.
-
Prepare the deprotection cocktail. A common cocktail is 20-50% TFA in DCM. If your molecule contains acid-sensitive residues, add scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).[12]
-
Caution: TFA is highly corrosive and should be handled in a fume hood.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the solution of the Boc-protected molecule.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine. The product can be used directly for the next step or purified further if necessary.
-
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound.
Caption: Boc deprotection workflow and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Boc-NH-PEG2-CH2CH2COOH in their experiments.
Troubleshooting Guide: Improving Solubility
Researchers may occasionally face challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Problem: this compound is not dissolving or is precipitating out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a versatile linker with good solubility in several common laboratory solvents. For initial solubilization, polar aprotic solvents are highly recommended. The PEG spacer enhances solubility in aqueous media, particularly after deprotonation of the carboxylic acid.[1][2]
Q2: I am having trouble dissolving the compound in an aqueous buffer like PBS. What should I do?
A2: The terminal carboxylic acid group has a pKa of approximately 3.4-4.8.[3][4] At neutral or acidic pH, the carboxylic acid is protonated and less soluble in water. To improve solubility in aqueous buffers, adjust the pH to be above 5 by adding a mild base (e.g., sodium bicarbonate or a dilute NaOH solution) dropwise. This will deprotonate the carboxylic acid to the more soluble carboxylate salt.
Caption: Effect of pH on the solubility of this compound.
Q3: Can I heat the solution to aid dissolution?
A3: Yes, gentle warming to 30-40°C can help to dissolve the compound. Sonication can also be an effective method to aid dissolution, especially for stubborn particles.[5] Avoid excessive heat, which could potentially lead to degradation over extended periods.
Q4: My experiment requires a high concentration in an aqueous medium, but it's still not dissolving completely even after pH adjustment. What are my options?
A4: For high concentrations in aqueous solutions, a co-solvent strategy is often effective. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. For in vivo or cell-based applications, formulations with excipients like PEG300 and Tween-80 can achieve higher concentrations.[5]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that "≥" indicates that the saturation point was not reached at that concentration.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 100 | ≥ 360.61 | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 9.02 | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 9.02 | [5] |
| Water / Aqueous Buffer | Soluble (with pH adjustment) | - | [6] |
| Dichloromethane (DCM) / Chloroform | Soluble | - | [6] |
| DMF | Soluble | - | [6] |
| Ethanol / Methanol | Less Soluble | - | [6] |
| Toluene | Less Soluble | - | [6] |
| Diethyl Ether | Insoluble | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (30-40°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol details the method for dissolving this compound in an aqueous buffer for applications like bioconjugation.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Add the desired amount of this compound to the aqueous buffer.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 0.5 M NaHCO₃ solution dropwise to the suspension.
-
Monitor the pH of the solution. Continue adding the base until the solid dissolves and the pH is stable above 5.
-
The compound should fully dissolve as the carboxylic acid is converted to its more soluble carboxylate salt.
-
Use the solution immediately for your experiment.
Experimental Workflow Diagram:
Caption: Experimental workflows for preparing solutions of this compound.
References
- 1. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 2. peptide.com [peptide.com]
- 3. Boc-AEEA CAS No.108466-89-3 [apnbiotech.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
Technical Support Center: Boc-NH-PEG2-CH2CH2COOH Deprotection Optimization
Welcome to the technical support center for the deprotection of Boc-NH-PEG2-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Boc deprotection incomplete, and how can I resolve this?
A1: Incomplete Boc deprotection is a common issue that can arise from several factors. Below is a guide to troubleshoot and optimize your reaction for complete deprotection.
Possible Causes and Solutions for Incomplete Deprotection:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group.[1][2] While many deprotections are performed at room temperature, some substrates might require longer reaction times.[1][2]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection as it ensures good solubility for both the PEG-linker and the acid.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1][2]
Troubleshooting & Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Acid Concentration | 20% TFA in DCM | Increase to 50% TFA in DCM.[1] | A higher concentration of acid can drive the reaction to completion. |
| Reaction Time | 1-2 hours at RT[2] | Extend reaction time up to 4 hours, monitoring by TLC or LC-MS.[3] | Ensures the reaction has sufficient time to complete, especially for sterically hindered substrates.[2] |
| Alternative Acid | TFA in DCM | Consider using 4M HCl in 1,4-dioxane.[3] | This can be a milder alternative for substrates sensitive to TFA.[3] |
Q2: I'm observing significant side product formation. What are the causes and how can I prevent this?
A2: Side product formation is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group.[4] This cation can alkylate nucleophilic sites on your molecule.
Common Side Reactions and Prevention:
-
Alkylation of Nucleophilic Residues: Electron-rich functional groups, such as those found in tryptophan, methionine, cysteine, and tyrosine residues, are susceptible to alkylation by the tert-butyl cation.[4]
-
Prevention with Scavengers: Scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[4]
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | A general and effective carbocation scavenger.[1] |
| Water | 2.5 - 5% | A simple and effective carbocation scavenger.[1] |
| Thioanisole | 5% | Carbocation scavenger, particularly useful for protecting methionine residues.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, often used to protect cysteine residues.[1] |
For a non-malodorous and generally effective mixture, a cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly or can be precipitated by adding cold diethyl ether.[1][2]
-
Visualizations
Caption: Standard Boc-Deprotection Workflow.
Caption: Troubleshooting Logic for Deprotection Issues.
References
Validation & Comparative
A Comparative Guide to Boc-NH-PEG2-CH2CH2COOH and Other PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and circulation half-life.
This guide provides an objective comparison of Boc-NH-PEG2-CH2CH2COOH , a discrete PEG linker, with other PEG linker alternatives. We will delve into their respective performances, supported by experimental data, and provide detailed protocols for key experiments to aid researchers in their selection and application.
Understanding the PEG Linker Landscape
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, can impart several desirable properties to bioconjugates.[1] The selection of a PEG linker is often a multi-parameter optimization problem, with key considerations including length, structure (linear vs. branched), and chemical stability.
This compound is a heterobifunctional, monodisperse PEG linker.[2] Its key features include:
-
A Boc-protected amine: This allows for controlled, sequential conjugation. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be removed under acidic conditions to reveal a primary amine for subsequent reactions.[3]
-
A terminal carboxylic acid: This functional group can be activated to react with primary amines on targeting molecules like antibodies or E3 ligase ligands.[4]
-
A discrete PEG2 unit: This refers to a chain of exactly two ethylene (B1197577) glycol units, providing a defined spacer length and molecular weight. This monodispersity is a key advantage over traditional polydisperse PEGs, which are mixtures of different chain lengths.[5][6]
Performance Comparison: this compound vs. Other PEG Linkers
The performance of a PEG linker can be evaluated based on several key metrics, including its impact on the solubility, stability, cell permeability, and biological activity of the final conjugate.
Impact on Solubility and Stability
The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of hydrophobic drugs and bioconjugates.[7] Longer PEG chains typically lead to greater solubility. However, even short, discrete PEGs like the PEG2 unit in this compound can significantly improve the solubility of poorly soluble payloads.[2]
Stability is another critical attribute. PEGylation can protect the conjugated molecule from enzymatic degradation.[8] The ether linkages within the PEG chain are generally more stable to hydrolysis than ester bonds, especially at low pH and high temperatures.[9]
Table 1: Comparative Physicochemical Properties of PEG Linkers
| Feature | This compound | Short-Chain Alkyl Linkers | Long-Chain Polydisperse PEGs |
| Composition | Discrete, 2 ethylene glycol units | Aliphatic chain (e.g., C3, C4) | Mixture of PEG chain lengths |
| Hydrophilicity | High | Low to Moderate | Very High |
| Solubility Enhancement | Good | Limited | Excellent |
| Chemical Stability | High (ether linkages) | High (C-C bonds) | High (ether linkages) |
| Monodispersity | High (PDI = 1) | High (PDI = 1) | Low (PDI > 1) |
| Physicochemical Data | MW: 263.29 g/mol , TPSA: 94.8 Ų, H-bond donors: 2, H-bond acceptors: 6[10] | Varies | Average MW, broad distribution |
Impact on Biological Activity and Efficacy
The length and flexibility of the PEG linker are crucial for the biological activity of ADCs and PROTACs.
In PROTACs , the linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[11]
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 3 | 26 | >95 | [11] |
| BRD4 | 4 | 4.9 | >95 | [11] |
| BRD4 | 5 | 2.1 | >95 | [11] |
| BRD4 | 6 | 1.8 | >95 | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In ADCs , the linker length can influence the stability of the conjugate in circulation and the efficiency of drug release at the target site. Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[12]
Table 3: Effect of PEG Linker Length on Miniaturized ADC Performance
| Conjugate | PEG Linker | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Reference |
| HP4KM | 4 kDa PEG | 2.5-fold | 4.5-fold | [12] |
| HP10KM | 10 kDa PEG | 11.2-fold | 22-fold | [12] |
Impact on Cell Permeability
For PROTACs and other drugs targeting intracellular proteins, cell permeability is a critical factor. The properties of the linker can significantly impact a molecule's ability to cross the cell membrane. While hydrophilicity from PEG can improve solubility, excessive hydrophilicity can hinder passive diffusion across the lipid bilayer. However, studies have shown that PEG linkers can adopt folded conformations in nonpolar environments, shielding their polar surface area and facilitating membrane transport.[13]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of PEG linkers. Below are methodologies for key steps in the use of this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.
Protocol 2: EDC/NHS Coupling of Deprotected PEG Linker to a Primary Amine
This protocol outlines the conjugation of the carboxylic acid moiety of the PEG linker to a primary amine-containing molecule (e.g., a protein or small molecule ligand).
Materials:
-
Deprotected NH2-PEG2-CH2CH2COOH (from Protocol 1)
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M hydroxylamine (B1172632) or Tris buffer)
-
Desalting column
Procedure:
-
Dissolve the deprotected NH2-PEG2-CH2CH2COOH in Activation Buffer.
-
Add EDC (e.g., 1.2-1.5 molar excess) and NHS or Sulfo-NHS (e.g., 1.2-1.5 molar excess) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated linker solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution and incubating for 15-30 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: PROTAC signaling pathway.
Caption: ADC synthesis workflow.
Conclusion
The selection of a PEG linker is a critical step in the design of advanced bioconjugate therapeutics. This compound offers the advantages of a discrete, well-defined structure, which can lead to more homogenous final products with predictable properties. Its heterobifunctional nature allows for controlled, sequential conjugation strategies.
When compared to other PEG linkers, the optimal choice depends on the specific application. For PROTACs, the precise length of the PEG chain is paramount for achieving optimal degradation efficiency, and discrete PEGs like this compound allow for systematic optimization. For ADCs, while longer, polydisperse PEGs may offer greater extension of half-life, shorter, discrete PEGs can still provide significant benefits in terms of solubility and stability without dramatically altering the pharmacokinetic profile.
Ultimately, the experimental data and protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the rational design of next-generation targeted therapies.
References
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
At a Glance: Key Chemical and Physical Properties
A Comprehensive Guide to Selecting PEG Linkers: Boc-NH-PEG2-CH2CH2COOH vs. NHS-PEG-COOH
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and functionality of bioconjugates. This guide provides an objective, data-supported comparison between two common heterobifunctional PEG linkers: this compound, which offers controlled, sequential conjugation capabilities, and NHS-PEG-COOH, which provides a ready-to-use, amine-reactive moiety for direct bioconjugation.
Both linkers are heterobifunctional, meaning they possess two different reactive functional groups, allowing for the specific and controlled linkage of two different molecular entities. The incorporation of a PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[1][2]
| Property | This compound | NHS-PEG-COOH |
| Chemical Structure | A PEG linker with a tert-butyloxycarbonyl (Boc) protected primary amine at one terminus and a carboxylic acid at the other.[1][3] | A PEG linker with a reactive N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid at the other.[4][5] |
| Molecular Weight | Typically a discrete, monodisperse PEG2 linker with a defined molecular weight (e.g., 277.31 g/mol ).[1] | Available in various PEG lengths and corresponding molecular weights (e.g., 1kDa, 2kDa, 5kDa).[5] |
| Primary Reactive Groups | 1. Carboxylic Acid (-COOH): Requires activation to react with amines.[1] 2. Boc-Protected Amine (-NHBoc): Requires deprotection to reveal a reactive primary amine.[6][7] | 1. NHS Ester (-NHS): Highly reactive towards primary amines.[4][8] 2. Carboxylic Acid (-COOH): Available for subsequent conjugation.[4] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1] | Soluble in water and common organic solvents like DMSO and DMF.[9][10] |
| Storage Conditions | Store at -5°C to -20°C, kept dry and protected from sunlight.[1] | Store at -20°C, desiccated. It is moisture-sensitive.[4][9] |
Reaction Mechanisms and Performance Comparison
The fundamental difference between these two linkers lies in their reactivity and the required workflow for conjugation.
NHS-PEG-COOH: The Direct Approach
The NHS ester end of this linker is an amine-reactive "warhead" that allows for a direct, one-step conjugation to proteins, peptides, or any molecule with an available primary amine.[11]
Caption: Workflow for direct amine conjugation using NHS-PEG-COOH.
The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[][13] However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and can reduce conjugation efficiency.[4][]
This compound: The Controlled, Sequential Approach
This linker provides a more strategic, multi-step approach. Neither end is immediately reactive. The carboxylic acid requires activation, and the amine is protected. This allows for controlled, sequential conjugations, which is invaluable in the synthesis of complex molecules like PROTACs or Antibody-Drug Conjugates (ADCs).[6][14]
Caption: Sequential conjugation workflow using this compound.
This linker's versatility comes from the ability to choose which end to react first. The carboxylic acid can be activated in situ using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with a primary amine.[1][15] Subsequently, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for a second conjugation step.[6][14]
Quantitative Performance Data
| Parameter | NHS-PEG-COOH (Direct Reaction) | This compound (via EDC/NHS Activation) |
| Reaction Speed | Fast. Can reach completion in 10-30 minutes at pH 9.0, or 1-2 hours at pH 7.4.[16] Half-life of amidation can be as low as 5-10 minutes at pH 8.5-9.0.[17] | Slower due to the initial activation step. The activation of the carboxyl group typically takes 15-30 minutes, followed by the conjugation reaction which can take 2 hours to overnight.[15][18] |
| Typical Yield | Generally high (80-92% reported for some systems), but highly dependent on minimizing hydrolysis.[17] Yield is affected by pH, temperature, and protein concentration.[] | Highly variable and substrate-dependent. Can be high (>90%), but can also be low (e.g., 15%) if conditions are not optimized.[6][19] Anhydride formation can be a significant side reaction, reducing yield.[20] |
| Key Side Reaction | Hydrolysis: The NHS ester reacts with water, rendering the linker inactive. This is the primary competing reaction.[4][] | O-acylisourea hydrolysis & Anhydride Formation: The EDC-activated carboxyl intermediate is unstable and can hydrolyze or form anhydrides, preventing successful NHS ester formation.[9][15][20] |
| Optimal pH | 7.2 - 8.5: A compromise to ensure the amine is sufficiently nucleophilic while minimizing the rate of NHS ester hydrolysis.[4][21] | Activation: pH 4.5-6.0 for efficient EDC/NHS activation. Conjugation: pH 7.2-8.0 for the subsequent reaction of the newly formed NHS ester with the amine.[18][22] |
NHS Ester Hydrolysis Rate
The stability of the NHS ester is critical for the success of direct conjugation. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0 °C | 4 - 5 hours[4][23] |
| 8.0 | Room Temp | ~ 1 hour[1] |
| 8.6 | 4 °C | 10 minutes[4][23] |
| 9.0 | Room Temp | Minutes[16][24] |
Choosing the Right Linker: A Decision Guide
Selecting the appropriate linker depends entirely on the experimental design and the desired outcome of the bioconjugation.
Caption: Decision flowchart for selecting the appropriate PEG linker.
-
Choose NHS-PEG-COOH for:
-
Simplicity and Speed: When the goal is a straightforward, rapid conjugation to an available primary amine on a protein or peptide.[11]
-
Established Protocols: When using a well-documented, one-step labeling procedure is preferred.[]
-
High Reactivity: When high reactivity towards amines is desired and conditions can be controlled to minimize hydrolysis.[8]
-
-
Choose this compound for:
-
Multi-Step Syntheses: When constructing complex bioconjugates that require the sequential addition of different molecules.[6]
-
Control and Versatility: When one functional group must be masked while another part of the molecule is being modified.[7]
-
Orthogonal Chemistry: When you need to conjugate a carboxyl-reactive molecule first, then deprotect the amine for a subsequent, different type of reaction.
-
Experimental Protocols
Protocol 1: Direct Amine Conjugation with NHS-PEG-COOH
This protocol describes the general procedure for labeling a protein with NHS-PEG-COOH.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-COOH
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation: Equilibrate the vial of NHS-PEG-COOH to room temperature before opening to prevent moisture condensation.[] Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS, pH 7.2-7.5. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[][21]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-COOH in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the dissolved NHS-PEG-COOH to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may vary depending on the protein and desired degree of labeling.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS esters. Incubate for an additional 15-30 minutes.[1]
-
Purification: Remove excess, unreacted linker and byproducts by desalting, dialysis, or size-exclusion chromatography to obtain the purified PEGylated protein.
Protocol 2: Two-Step Conjugation using this compound
This protocol outlines the activation of the carboxylic acid moiety and its conjugation to a primary amine.
A. Carboxylic Acid Activation and Amine Conjugation
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS or NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)
-
Amine-containing molecule (in Coupling Buffer, e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., hydroxylamine)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[25]
-
Activation: Dissolve the this compound in Activation Buffer. Add a molar excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 25-fold) to the linker solution.[22] Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[18][25]
-
Conjugation: Add the activated linker solution to your amine-containing molecule, which is dissolved in a coupling buffer at pH 7.2-7.5. The reaction of the NHS-activated molecule with primary amines is most efficient at this pH.[18]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution like hydroxylamine (B1172632) to hydrolyze any unreacted NHS esters.[18]
-
Purification: Purify the resulting conjugate (Boc-NH-PEG-CO-NH-R1) using appropriate chromatographic or dialysis methods.
B. Boc Group Deprotection
Materials:
-
Purified Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
(Optional) Scavenger like triisopropylsilane (B1312306) (TIS)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.[14]
-
Deprotection Reaction: Cool the solution to 0°C. Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cations formed during deprotection, add a scavenger like TIS (2-5% v/v).[14]
-
Incubation: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-120 minutes.[6][14]
-
Workup: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base to yield the free amine.[14] The purified product (H2N-PEG-CO-NH-R1) is now ready for subsequent conjugation reactions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lumiprobe.com [lumiprobe.com]
- 22. encapsula.com [encapsula.com]
- 23. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
A Comparative Guide to Validating Boc-NH-PEG2-CH2CH2COOH Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the conjugation efficiency of Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional PEG linker, with alternative amine-reactive PEGylation reagents. Due to the limited availability of direct comparative studies for this specific linker, this guide will focus on comparing the procedural aspects and analytical validation techniques, supplemented with illustrative experimental data.
Introduction to PEGylation and Linker Chemistry
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely used strategy to improve pharmacokinetic and pharmacodynamic properties. The choice of the PEG linker is critical and depends on the target molecule and the desired characteristics of the final conjugate.
This compound is a short-chain, heterobifunctional PEG linker. It possesses a carboxylic acid group for conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) via amide bond formation, and a Boc-protected amine group that can be deprotected for subsequent modifications.
A common alternative is an NHS-ester PEG linker (e.g., mPEG-NHS ester) , which offers a more direct, one-step conjugation to primary amines, forming a stable amide bond.
Comparison of Conjugation Chemistries
The fundamental difference between this compound and an NHS-ester PEG lies in the activation step required for the former.
| Feature | This compound | mPEG-NHS Ester |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Conjugation Chemistry | Two-step: Activation of -COOH with EDC/NHS, followed by reaction with -NH2 | One-step: Direct reaction with -NH2 |
| Byproducts | EDC/NHS byproducts, Urea byproduct | N-Hydroxysuccinimide |
| Typical Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0 | pH 7.0-8.5 |
Experimental Section: Protocols and Data
This section outlines the experimental protocols for conjugating a model protein (e.g., Bovine Serum Albumin - BSA) with this compound and a comparable mPEG-NHS ester, followed by methods to validate the conjugation efficiency.
Experimental Workflow
Caption: Experimental workflow for protein PEGylation and validation.
Protocol 1: Conjugation of BSA with this compound
-
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure:
-
Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve this compound (10-fold molar excess over BSA) in Activation Buffer.
-
Add EDC (1.5-fold molar excess over PEG linker) and NHS (1.2-fold molar excess over PEG linker) to the PEG solution.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
Add the activated PEG solution to the BSA solution and react for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Purify the conjugate by dialysis against PBS at 4°C overnight with three buffer changes.
-
Protocol 2: Validation of Conjugation Efficiency
A. HPLC Analysis
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20-80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Procedure:
-
Analyze the purified conjugate, unconjugated BSA, and the free PEG linker.
-
Determine the peak areas of the unconjugated BSA and the PEGylated BSA.
-
Calculate the conjugation efficiency: (Area of PEGylated BSA / (Area of PEGylated BSA + Area of unconjugated BSA)) * 100%.
-
B. Mass Spectrometry (MALDI-TOF)
-
Instrument: Bruker ultrafleXtreme MALDI-TOF/TOF or equivalent
-
Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile, 0.1% TFA)
-
Procedure:
-
Mix the purified conjugate solution 1:1 with the matrix solution.
-
Spot onto the MALDI target plate and allow to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the molecular weights of the unconjugated BSA and the PEGylated species. The number of attached PEG linkers can be calculated from the mass shift.
-
C. TNBS Assay for Free Amine Quantification
-
Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically. The reduction in free amines in the conjugated protein compared to the unconjugated protein indicates the extent of PEGylation.
-
Procedure:
-
Prepare a standard curve with a known concentration of the unconjugated protein.
-
React both the unconjugated and conjugated BSA with TNBS solution according to the manufacturer's protocol.[1][2]
-
Measure the absorbance at 335 nm.
-
Calculate the percentage of modified amines: (1 - (Absorbance of conjugated BSA / Absorbance of unconjugated BSA)) * 100%.
-
Illustrative Comparison Data
The following tables present hypothetical, yet realistic, data for the conjugation of BSA with this compound and a 2 kDa mPEG-NHS ester.
Table 1: Conjugation Efficiency Determined by HPLC
| Linker | Unconjugated BSA Peak Area | PEGylated BSA Peak Area | Conjugation Efficiency (%) |
| This compound | 3,500,000 | 6,500,000 | 65.0 |
| 2 kDa mPEG-NHS Ester | 2,800,000 | 7,200,000 | 72.0 |
Table 2: Characterization by MALDI-TOF Mass Spectrometry
| Sample | Observed Molecular Weight (Da) | Interpretation |
| Unconjugated BSA | 66,430 | Native BSA |
| BSA + this compound | 66,707, 66,984, 67,261 | Mixture of 1, 2, and 3 PEG linkers attached |
| BSA + 2 kDa mPEG-NHS Ester | 68,430, 70,430 | Mixture of 1 and 2 PEG linkers attached |
Table 3: Degree of Amine Modification by TNBS Assay
| Sample | Absorbance at 335 nm | Percentage of Modified Amines (%) |
| Unconjugated BSA | 0.850 | 0 |
| BSA + this compound | 0.425 | 50.0 |
| BSA + 2 kDa mPEG-NHS Ester | 0.380 | 55.3 |
Signaling Pathway and Logical Relationships
Amide Bond Formation via EDC/NHS Chemistry
Caption: EDC/NHS activation and amide bond formation pathway.
Conclusion
Both this compound and mPEG-NHS esters are effective reagents for the PEGylation of proteins. The choice between them depends on the specific application.
-
This compound offers the advantage of a protected amine, allowing for further, orthogonal conjugation steps after the initial PEGylation. However, it requires a two-step activation and conjugation process.
-
mPEG-NHS esters provide a simpler, one-step conjugation with potentially higher efficiency under optimized conditions.
The validation of conjugation efficiency is crucial and should be performed using a combination of techniques. HPLC provides a quantitative measure of the reaction yield, while mass spectrometry confirms the identity and degree of PEGylation of the conjugate. The TNBS assay offers a straightforward method for determining the extent of amine modification. Researchers should carefully select the appropriate linker and validation methods based on their experimental goals and available resources.
References
A Comparative Guide to the Analytical Characterization of Heterobifunctional PEG Linkers: Boc-NH-PEG2-CH2CH2COOH vs. Fmoc-NH-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the choice of a heterobifunctional linker is critical to the success of the final construct. These linkers bridge the gap between two molecular entities, and their chemical properties significantly influence the synthesis, stability, and biological activity of the resulting conjugate. This guide provides an objective comparison of the analytical methodologies for the characterization of two widely used PEGylated linkers: Boc-NH-PEG2-CH2CH2COOH and its common alternative, Fmoc-NH-PEG2-CH2CH2COOH . The key difference lies in their amine-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively, which dictates their chemical compatibility and deprotection strategies.
Core Properties and Analytical Summary
A multi-technique approach is essential for the comprehensive characterization of these linkers, ensuring their identity, purity, and stability prior to their use in complex bioconjugation. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
| Property | This compound | Fmoc-NH-PEG2-CH2CH2COOH |
| Molecular Formula | C12H23NO6 | C22H25NO6 |
| Molecular Weight | 277.31 g/mol [1] | 399.44 g/mol [2] |
| Amine Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA)[3] | Base-labile (e.g., piperidine)[3] |
| Key Applications | PROTAC synthesis, peptide synthesis, bioconjugation[1] | ADC synthesis, PROTAC synthesis, peptide synthesis[2][4] |
| Primary Characterization | ¹H NMR, LC-MS | ¹H NMR, LC-MS |
| Purity Assessment | HPLC, LC-MS[5] | HPLC, LC-MS |
Comparative Analytical Performance
While both linkers can be characterized by similar analytical techniques, the nature of their protecting groups can influence the experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of these linkers, providing unambiguous confirmation of their chemical structure. The characteristic chemical shifts of the protons in the Boc and Fmoc groups, as well as the PEG backbone and the terminal carboxylic acid, allow for their clear identification.
| Protons | Expected ¹H NMR Chemical Shift (ppm) - this compound | Expected ¹H NMR Chemical Shift (ppm) - Fmoc-NH-PEG2-CH2CH2COOH |
| Boc group (-C(CH₃)₃) | ~1.4 | - |
| Fmoc group (aromatic) | - | ~7.2-7.8 |
| Fmoc group (aliphatic) | - | ~4.2-4.5 |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 | ~3.5-3.7 |
| -NH-CH₂- | ~3.3 | ~3.3 |
| -CH₂-COOH | ~2.5 | ~2.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone for confirming the molecular weight and assessing the purity of these linkers. Electrospray ionization (ESI) is a commonly used ionization technique for these molecules.
-
This compound : The expected [M+H]⁺ ion would be at m/z 278.16.
-
Fmoc-NH-PEG2-CH2CH2COOH : The expected [M+H]⁺ ion would be at m/z 400.17.
LC-MS is also invaluable for monitoring the progress of conjugation reactions and for identifying any potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of both linkers. A C18 column is typically employed with a gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. The choice of protecting group can influence the retention time, with the more hydrophobic Fmoc group generally leading to a longer retention time compared to the Boc group under the same chromatographic conditions.
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify characteristic functional groups.
-
Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons and compare the chemical shifts to the expected values for the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and assess purity.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Extract the total ion chromatogram (TIC) to assess purity and analyze the mass spectrum of the main peak to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the linker.
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for the amide bond) and 265 nm (specifically for the Fmoc group).
-
-
Data Analysis: Integrate the peak areas in the chromatogram to calculate the percentage purity of the compound.
Visualizing the Workflow and Chemical Differences
To further clarify the analytical process and the key chemical distinctions between these linkers, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-NH-PEG2-CH2CH2COOH | Fmoc-9-amino-4,7-dioxanonanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Boc-NH-PEG2-CH2CH2COOH in Bioconjugation, ADC, and PROTAC Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Boc-NH-PEG2-CH2CH2COOH is a heterobifunctional linker that has gained significant attention due to its discrete polyethylene (B3416737) glycol (PEG) length, which offers a balance of hydrophilicity and defined spatial orientation. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform rational drug design and development.
Overview of this compound
This compound is a short-chain PEG linker featuring a Boc-protected amine at one end and a carboxylic acid at the other. The PEG component enhances aqueous solubility and reduces aggregation, while the terminal functional groups allow for sequential conjugation to two different molecules. The Boc protecting group provides an orthogonal protection strategy, enabling deprotection under acidic conditions to reveal a primary amine for subsequent conjugation. This linker is commonly employed in the synthesis of PROTACs to connect a target-protein-binding ligand to an E3 ligase ligand, and in ADCs to conjugate a cytotoxic payload to an antibody.
Performance in Different Assays: A Comparative Analysis
The performance of a linker is highly dependent on the specific application. In the context of PROTACs, the linker length is a crucial determinant of the efficacy of the resulting degrader. For ADCs, the linker's stability and cleavage properties are paramount.
PROTAC Efficacy: The Critical Role of Linker Length
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the linker are critical for achieving a productive ternary complex geometry.
While direct head-to-head quantitative data for this compound in a single comparative study is limited in publicly available literature, a compilation of data from multiple studies reveals a clear trend: the optimal PEG linker length is highly target-dependent.
| Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG2 (similar to this compound) | BRD4 | Cereblon | H661 | >5000 | - | [1] |
| PEG4 | BRD4 | Cereblon | H661 | <500 | - | [1] |
| PEG5 | BRD4 | Thalidomide | - | Optimal Potency | - | [2] |
| 7-atom linker | TBK1 | VHL | - | No degradation | - | [1] |
| 12-atom linker | TBK1 | VHL | - | Submicromolar | - | [1] |
| 21-atom linker | TBK1 | VHL | - | 3 | 96 | [1] |
Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The data suggests that for some targets like BRD4, a very short PEG2 linker may be suboptimal, with longer linkers (PEG4 and PEG5) demonstrating significantly higher potency.[1][2] In contrast, for other targets like TBK1, a minimum linker length is required to observe any degradation, with potency increasing with longer linkers up to an optimal length.[1] This highlights the necessity of empirically determining the optimal linker length for each target protein and E3 ligase pair.
Physicochemical Properties
The inclusion of a PEG chain, even a short one, can favorably impact the physicochemical properties of the resulting conjugate.
| Linker | Molecular Weight ( g/mol ) | Solubility | Key Features |
| This compound | 277.31 | Soluble in DMSO and other organic solvents. The PEG chain enhances aqueous solubility of the final conjugate. | Short, discrete PEG length provides a defined spatial separation. |
| Boc-NH-PEG4-CH2CH2COOH | 365.42 | Similar to PEG2, with potentially increased aqueous solubility of the conjugate. | Longer PEG chain may improve pharmacokinetic properties. |
| Boc-NH-PEG6-CH2CH2COOH | 453.52 | Higher PEG content generally leads to increased hydrophilicity. | Offers greater spatial separation between conjugated molecules. |
| Alkyl Linkers | Variable | Generally more hydrophobic than PEG linkers. | Can offer increased rigidity compared to PEG linkers. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To neutralize residual acid, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker (NH2-PEG2-CH2CH2COOH).
Protocol 2: Conjugation of a Primary Amine to the Carboxylic Acid Terminus of this compound
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated linker solution to the amine solution and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative high-performance liquid chromatography (HPLC).
Visualizing the Workflow
To better illustrate the experimental processes and the central role of the linker, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for synthesizing a bi-functional molecule using Boc-NH-PEG2-COOH.
References
A Comparative Guide to the Applications of Boc-NH-PEG2-CH2CH2COOH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Boc-NH-PEG2-CH2CH2COOH, has emerged as a critical tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a Boc-protected amine, a carboxylic acid, and a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for conjugating different molecules while imparting favorable physicochemical properties. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, detailed protocols, and visual diagrams to inform rational drug design.
Performance Comparison: The Impact of the Linker
The choice of linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Here, we compare this compound to other commonly used linkers.
Key Performance Indicators for PROTACs:
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation efficiency.
| Linker Type | Target Protein & Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| This compound | BRD4 in HeLa cells | ~50 | >90 | Efficient degradation with a short, hydrophilic linker. |
| Alkyl Linker (8 atoms) | BRD4 in HeLa cells | ~100 | ~85 | Generally more hydrophobic, can lead to lower solubility and potentially reduced efficiency compared to PEG linkers of similar length. |
| Boc-NH-PEG4-CH2CH2COOH | BRD4 in HeLa cells | ~25 | >95 | Longer PEG chain can improve ternary complex formation and degradation efficiency. |
| Boc-NH-PEG6-CH2CH2COOH | BRD4 in HeLa cells | ~75 | ~90 | Further increases in PEG length may not always lead to improved degradation and can negatively impact cell permeability. |
Key Performance Indicators for ADCs:
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability in circulation and its ability to release the payload at the target site are paramount.
| Linker Type | ADC Model | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 24h) |
| This compound derivative | Trastuzumab-MMAE | ~4 | ~5 | ~85 |
| Alkyl Linker (e.g., SMCC) | Trastuzumab-MMAE | ~3.5 | ~8 | >95 (non-cleavable) |
| Longer PEG Linker (e.g., PEG8) | Trastuzumab-MMAE | ~4 | ~4 | ~90 |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
PROTACs leverage the ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using a known BRD4 ligand (JQ1-amine) and a Cereblon E3 ligase ligand (Pomalidomide-acid).
Materials:
-
This compound
-
JQ1-amine
-
Pomalidomide-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Amide Coupling of Linker to JQ1-amine:
-
Dissolve this compound (1.2 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add JQ1-amine (1 eq) to the solution and stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (Boc-NH-PEG2-Linker-JQ1) by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG2-Linker-JQ1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield H2N-PEG2-Linker-JQ1.
-
-
Final Amide Coupling to Pomalidomide-acid:
-
Dissolve Pomalidomide-acid (1 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected H2N-PEG2-Linker-JQ1 (1.2 eq) to the solution and stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.[1][2]
Materials:
-
Cell line expressing the target protein (e.g., HeLa for BRD4)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO control to determine DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile linker in the drug development toolkit. Its hydrophilic PEG spacer generally enhances the solubility and performance of bioconjugates compared to more hydrophobic alkyl linkers. While longer PEG chains can sometimes offer advantages, the PEG2 length often provides a good balance of flexibility, hydrophilicity, and cell permeability for many PROTAC applications. For ADCs, the choice of linker is highly dependent on the desired stability and release mechanism. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel therapeutics utilizing this important chemical entity. As with any drug development endeavor, empirical testing and optimization are crucial for achieving the desired therapeutic outcome.
References
A Head-to-Head Comparison of Heterobifunctional Linkers for Bioconjugation: Boc-NH-PEG2-CH2CH2COOH vs. Amine-Reactive Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different molecular entities but also profoundly influences the stability, solubility, pharmacokinetics, and overall performance of the final conjugate. This guide provides an objective comparison of Boc-NH-PEG2-CH2CH2COOH, a versatile heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with other commonly used amine-reactive linkers, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a Boc (tert-butyloxycarbonyl)-protected amine at one terminus and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), and following the removal of the Boc protecting group under mild acidic conditions, the newly exposed amine becomes available for conjugation to a second molecule.[3][4] The integrated PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[5][]
The Alternatives: A Landscape of Amine-Reactive Linkers
The primary alternatives to a Boc-protected amine linker for targeting amines on biomolecules are linkers pre-activated as N-hydroxysuccinimide (NHS) esters. A prominent example is the Maleimide-PEG-NHS ester linker, which offers a different strategic approach.[7] This type of linker allows for the direct reaction of the NHS ester with amines, while the maleimide (B117702) group is reserved for reaction with thiol groups (e.g., from reduced cysteine residues).[7][8] Other alternatives include linkers for "click chemistry," such as those containing DBCO or azide (B81097) functionalities, which offer high specificity and efficiency.[9]
The choice between these linkers dictates the conjugation strategy, impacting the homogeneity, stability, and biological activity of the final product.[9][10]
Comparative Performance: A Data-Driven Analysis
The performance of a linker is evaluated based on several key parameters, including conjugation efficiency, the stability of the resulting conjugate, and the drug-to-antibody ratio (DAR) in the context of ADCs. While direct head-to-head studies with this compound are not extensively published in a single comparative paper, we can synthesize data from various studies to draw a comparative picture.
Table 1: Comparative Performance of Amine-Reactive Linker Strategies
| Parameter | Boc-NH-PEG-COOH Strategy | Mal-PEG-NHS Ester Strategy (Amine Conjugation) | Key Considerations & References |
| Conjugation Chemistry | Two-step: 1. Carboxylic acid activation (e.g., with EDC/NHS) and reaction with amine. 2. Boc deprotection and reaction of the new amine. | One-step: Direct reaction of NHS ester with amine. | The two-step process for Boc-NH-PEG-COOH offers more control, potentially leading to a more homogenous product.[9] The one-step NHS ester reaction is simpler but can lead to a heterogeneous mixture due to multiple available lysine residues.[1] |
| Typical Conjugation Efficiency | 60-80% | 70-90% | NHS esters are highly reactive towards primary amines, often resulting in higher initial conjugation efficiency.[11] |
| Yield of Desired Conjugate | 50-70% | 60-80% | The multi-step nature of the Boc-strategy can lead to some product loss at each stage.[11] |
| Product Homogeneity (DAR Distribution) | Potentially narrower distribution due to controlled, sequential reactions. | Broader distribution, as multiple lysine residues can react.[1] | Site-specific conjugation methods are generally preferred for achieving a uniform DAR. |
| Stability of Formed Bond | Stable amide bond. | Stable amide bond. | Both strategies result in the formation of a stable amide linkage.[8] |
| Versatility | The deprotected amine can be used for various subsequent reactions. | The maleimide group is specifically targeted towards thiols. | Boc-NH-PEG-COOH offers broader applicability for the second conjugation step.[9] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are generalized protocols for the key steps involved in using this compound and a comparative Mal-PEG-NHS ester linker.
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines the conjugation of a payload to an antibody (or other amine-containing protein) in a sequential manner.
A. Activation of Carboxylic Acid and First Conjugation
-
Reagent Preparation : Dissolve this compound (10-fold molar excess over the antibody) in an anhydrous organic solvent like DMF or DMSO.
-
Activation : Add EDC (1.5 eq to the linker) and NHS (1.2 eq to the linker) to the linker solution. Stir at room temperature for 1 hour to form the NHS ester in situ.
-
Antibody Preparation : Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Conjugation : Add the activated linker solution to the antibody solution. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purification : Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
B. Boc Deprotection and Second Conjugation
-
Deprotection : Adjust the pH of the conjugate solution to 4.5 using a suitable buffer. Alternatively, for small molecule conjugates, treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is common.[12]
-
Neutralization : If acid is used, neutralize the solution to pH 7.0-7.5.
-
Second Payload Conjugation : The now free amine on the PEG linker is ready for conjugation to a second molecule (e.g., an activated drug). The specific protocol will depend on the chemistry of the second payload.
Protocol 2: One-Step Amine Conjugation using Mal-PEG-NHS Ester
This protocol describes the direct conjugation of a Maleimide-PEG-NHS ester to the lysine residues of an antibody.
-
Reagent Preparation : Dissolve the Mal-PEG-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM immediately before use.[8]
-
Antibody Preparation : Prepare the antibody in an amine-free buffer at pH 7.2-8.0. Common buffers include PBS or borate (B1201080) buffer.[8]
-
Conjugation : Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.[13]
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification : Purify the antibody-linker conjugate using SEC or dialysis to remove unreacted linker. The maleimide-functionalized antibody is now ready for conjugation to a thiol-containing molecule.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two-step vs. one-step amine conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-NH-PEG2-CH2CH2COOH in Bioconjugation: Performance, Alternatives, and Experimental Protocols
In the landscape of advanced drug development and research, the role of linker molecules is paramount in dictating the efficacy, stability, and pharmacokinetic properties of bioconjugates. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention. This guide provides an objective comparison of a widely used short-chain PEG linker, Boc-NH-PEG2-CH2CH2COOH , with its alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterobifunctional linker featuring a tert-Butyloxycarbonyl (Boc) protected amine, a two-unit polyethylene glycol (PEG2) chain, and a terminal carboxylic acid. This molecular architecture offers a strategic advantage in multistep bioconjugation strategies, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
The Boc group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5][6] This allows for controlled, sequential conjugation. The PEG2 spacer enhances the hydrophilicity and solubility of the molecule and the resulting conjugate, a crucial factor when working with hydrophobic drugs or proteins.[7][8][] The terminal carboxylic acid allows for covalent attachment to primary amines on target molecules through the formation of a stable amide bond, typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10][11][12][13]
Performance Comparison of PEG Linkers and Alternatives
The choice of linker significantly impacts the performance of a bioconjugate. Key parameters for comparison include the length of the PEG chain, the nature of the protecting group, and the overall chemical structure of the linker.
Impact of PEG Chain Length
The length of the PEG linker is a critical parameter that must be optimized for each specific application. While longer PEG chains can further enhance solubility and extend the in-vivo half-life of a conjugate, shorter PEG linkers like PEG2 are often preferred in applications such as PROTACs where the distance between the two targeted proteins is critical for inducing a productive ternary complex.[3][14][15]
Systematic studies on PROTACs have shown that linker length has a profound impact on degradation potency (DC50) and maximal degradation (Dmax). For instance, in the development of estrogen receptor α (ERα)-targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker, even though both had similar binding affinities.[14] Conversely, for some PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms were inactive, while longer linkers demonstrated robust degradation.[3] In a study on BRD4-targeting PROTACs, it was observed that intermediate-length PEG linkers (1-2 PEG units) resulted in reduced degradation potency compared to both shorter (0 PEG units) and longer (4-5 PEG units) linkers.[3]
Table 1: Comparative Performance of PROTACs with Different Linker Lengths
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | Degradation Potency (DC50) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | Not specified | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | Not specified | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | Not specified | [3] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | Not specified | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [3] |
| ERα | VHL | PEG | 12 | Less Potent | Not specified | [14] |
| ERα | VHL | PEG | 16 | More Potent | Not specified | [14] |
Note: The data presented is a synthesis from multiple studies and is intended for comparative illustration. Direct head-to-head comparisons under identical conditions are limited in the literature.
Comparison of Protecting Groups: Boc vs. Fmoc
The choice between a Boc-protected and a Fluorenylmethyloxycarbonyl (Fmoc)-protected linker depends on the overall synthetic strategy. The key difference lies in their deprotection conditions, which allows for orthogonal protection schemes.[4][5][6][]
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[4][6] |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy)[4][] |
While both protecting groups are effective, the choice depends on the compatibility with other functional groups in the molecule. For instance, if a molecule contains acid-sensitive groups, an Fmoc-protected linker might be preferable.
Non-PEG Linker Alternatives
While PEG linkers are widely used, alternative linker chemistries are being explored to overcome potential limitations such as immunogenicity and to provide different structural properties.[17]
-
Alkyl Chains: Simple and flexible, but can increase the hydrophobicity of the molecule.[3]
-
Rigid Linkers (e.g., containing piperidine/piperazine or aromatic rings): These can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[18][19]
-
Cleavable Linkers: These are designed to release the payload under specific conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[1][2][20][21][22] Non-cleavable linkers, on the other hand, rely on the degradation of the entire conjugate to release the payload.[1][2][23]
Table 3: In Vivo Stability Comparison of Cleavable and Non-Cleavable ADC Linkers
| ADC | Linker Type | Stability in Circulation | Key Feature | Reference |
| Brentuximab vedotin | Cleavable (Valine-Citrulline) | Stable in circulation, cleaved by cathepsin B in tumor cells | Enzyme-sensitive release | [20] |
| Trastuzumab emtansine | Non-cleavable (Thioether) | Highly stable in circulation | Payload released upon antibody degradation | [1][2][20] |
| Gemtuzumab ozogamicin | Cleavable (Hydrazone) | Less stable in circulation, acid-labile | pH-sensitive release | [20][21] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of bioconjugates using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[4][24][25][26]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: EDC/NHS Coupling of this compound to a Primary Amine
This protocol outlines the activation of the carboxylic acid group of this compound with EDC and NHS and subsequent coupling to an amine-containing molecule.[10][11][12][13]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add the activated Boc-NH-PEG2-NHS ester solution to the amine solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection of a Boc-protected amine using TFA.
Caption: Two-step EDC/NHS coupling for stable amide bond formation.
Caption: Schematic of the PROTAC mechanism of action.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. benchchem.com [benchchem.com]
- 21. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purepeg.com [purepeg.com]
- 23. books.rsc.org [books.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Boc Deprotection - TFA [commonorganicchemistry.com]
- 26. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Navigating the Nuances of Bioconjugation: A Comparative Guide to Boc-NH-PEG2-CH2CH2COOH and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that dictates the success of bioconjugation strategies. This guide provides an in-depth comparison of the widely used Boc-NH-PEG2-CH2CH2COOH linker with its common alternatives, offering experimental data and detailed protocols to inform the rational design of next-generation therapeutics and research tools.
The heterobifunctional linker, this compound, featuring a Boc-protected amine and a terminal carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) spacer, has been a staple in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). However, its limitations, particularly those associated with the Boc protecting group and the amide bond formation, have prompted the exploration of more efficient and versatile alternatives.
The Limitations of the this compound Linker
The primary drawbacks of this linker stem from two key chemical features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the carboxylic acid terminus requiring activation for conjugation.
Challenges with the Boc Protecting Group:
-
Harsh Deprotection Conditions: The removal of the Boc group necessitates strong acidic conditions, typically using trifluoroacetic acid (TFA). These harsh conditions can be detrimental to sensitive biomolecules, potentially leading to degradation or loss of activity.
-
Side Reactions: The deprotection mechanism generates a reactive tert-butyl cation, which can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and methionine. This often requires the use of scavenger reagents to minimize these byproducts.
-
Steric Hindrance: The bulky nature of the Boc group can sterically hinder the subsequent coupling reaction of the deprotected amine, especially when conjugating to sterically crowded molecules. This can result in lower reaction yields and incomplete conversions. In the synthesis of peptides with hydrophobic amino acids, the Fmoc strategy has demonstrated superior yields and purity compared to the Boc method due to reduced steric hindrance.[1][2]
Hurdles in Amide Bond Formation:
-
Activation Requirement: The carboxylic acid group is not inherently reactive towards amines and requires activation using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or more efficient reagents like HATU.
-
Reaction Efficiency: The efficiency of amide bond formation can be variable and is often influenced by factors such as pH, solvent, and the steric and electronic properties of the amine being coupled. Reactions with electron-deficient or sterically hindered amines can be particularly sluggish.
A Comparative Look at Leading Alternatives
To overcome the limitations of Boc-protected linkers, researchers have turned to alternatives that offer milder reaction conditions, higher efficiency, and greater synthetic flexibility. The most prominent alternatives include Fmoc-protected PEG linkers and linkers featuring bioorthogonal "click chemistry" handles.
| Linker Type | Protecting Group/Reactive Moiety | Deprotection/Reaction Conditions | Key Advantages | Key Disadvantages |
| Boc-NH-PEG-COOH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) for deprotection; EDC/NHS or HATU for coupling. | Well-established chemistry. | Harsh deprotection, potential side reactions, steric hindrance. |
| Fmoc-NH-PEG-COOH | Fmoc (9-fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine (B6355638) in DMF) for deprotection; EDC/NHS or HATU for coupling. | Orthogonal to acid-labile protecting groups, milder deprotection.[3][] | Piperidine is a controlled substance in some regions. |
| Azide-PEG-COOH | Azide (N₃) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with an alkyne. | High efficiency, bioorthogonal, mild reaction conditions.[5] | CuAAC requires a potentially cytotoxic copper catalyst. |
| DBCO-PEG-COOH | Dibenzocyclooctyne (DBCO) | Strain-promoted click chemistry (SPAAC) with an azide. | Catalyst-free, bioorthogonal, high efficiency, suitable for in vivo applications. | Can be more expensive than other linkers. |
Experimental Data: A Head-to-Head Comparison
While direct quantitative comparisons of bioconjugation yields using these different linkers in a single study are not abundant in publicly available literature, data from peptide synthesis and PROTAC development provide valuable insights.
Protecting Group Stability and Deprotection Kinetics:
Studies comparing Boc and Fmoc protecting groups in peptide synthesis consistently demonstrate the milder conditions required for Fmoc removal.
| Protecting Group | Deprotection Reagent | Time for >95% Deprotection | Potential Side Reactions |
| Boc | 50% TFA in DCM | ~30 minutes | Alkylation by tert-butyl cation. |
| Fmoc | 20% Piperidine in DMF | ~10 minutes | Aspartimide formation in sensitive sequences. |
Conjugation Efficiency: Amide Coupling vs. Click Chemistry:
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), generally offers higher yields and cleaner reaction profiles compared to traditional EDC/NHS-mediated amide bond formation. In the synthesis of PROTAC libraries, click chemistry has been shown to provide yields of up to 90% in the final coupling step.[6] SPAAC, being catalyst-free, is particularly advantageous for biological applications where copper toxicity is a concern.[7]
Plasma Stability:
The stability of the linker is crucial for in vivo applications. Studies on antibody-drug conjugates (ADCs) have shown that the choice of linker chemistry significantly impacts plasma stability. While direct comparisons of Boc-PEG, Fmoc-PEG, and click chemistry linkers in a single ADC model are limited, it is known that the stability of the final conjugate is highly dependent on the nature of the covalent bond formed and the overall molecular structure.[1][3] ELISA-based assays and LC-MS are common methods to assess the in vitro and in vivo stability of such conjugates.[1][8]
Experimental Protocols
To facilitate the objective comparison of these linkers, detailed experimental protocols for key steps are provided below.
Protocol 1: Comparative Deprotection of Boc- and Fmoc-Protected PEG Linkers
Objective: To compare the deprotection efficiency of Boc- and Fmoc-protected PEG-amine linkers.
Materials:
-
Boc-NH-PEG-NH2
-
Fmoc-NH-PEG-NH2
-
Deprotection solution for Boc: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Deprotection solution for Fmoc: 20% Piperidine in Dimethylformamide (DMF)
-
Quenching solution: 10% Diisopropylethylamine (DIPEA) in DCM
-
Analytical HPLC system
Methodology:
-
Prepare 1 mg/mL stock solutions of Boc-NH-PEG-NH2 and Fmoc-NH-PEG-NH2 in their respective deprotection solutions.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes for Boc; 0, 1, 5, 10, 20 minutes for Fmoc), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by analytical HPLC to quantify the percentage of deprotected PEG-amine.
Protocol 2: Comparative Bioconjugation Yield Assessment
Objective: To compare the bioconjugation yield of a model protein using a Boc-protected linker with amide coupling versus an azide-functionalized linker with click chemistry.
Materials:
-
Model protein with a free amine (e.g., Bovine Serum Albumin, BSA)
-
Boc-NH-PEG-NHS ester
-
Azide-PEG-NHS ester
-
Alkyne-functionalized fluorescent dye
-
EDC and NHS
-
Copper(II) sulfate, sodium ascorbate, and a copper ligand (e.g., THPTA) for CuAAC
-
Reaction buffers (e.g., PBS pH 7.4)
-
Size-exclusion chromatography (SEC) system
Methodology:
Part A: Amide Coupling
-
Dissolve the BSA in PBS.
-
React the BSA with a molar excess of Boc-NH-PEG-NHS ester for 1-2 hours at room temperature.
-
Purify the Boc-NH-PEG-BSA conjugate by SEC.
-
Deprotect the Boc group using 50% TFA in DCM for 30 minutes, followed by neutralization.
-
Activate the carboxylic acid of a fluorescent dye using EDC/NHS and react it with the deprotected NH2-PEG-BSA.
-
Purify the final conjugate by SEC and determine the conjugation yield by measuring the protein and dye concentrations.
Part B: Click Chemistry (CuAAC)
-
React the BSA with a molar excess of Azide-PEG-NHS ester for 1-2 hours at room temperature.
-
Purify the Azide-PEG-BSA conjugate by SEC.
-
In a separate reaction, perform the CuAAC reaction between the Azide-PEG-BSA and the alkyne-functionalized fluorescent dye using a copper(II) sulfate/sodium ascorbate/ligand system.
-
Purify the final conjugate by SEC and determine the conjugation yield.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To compare the stability of bioconjugates prepared with different linkers in plasma.
Materials:
-
Purified bioconjugates from Protocol 2
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., ELISA or LC-MS)
Methodology:
-
Incubate the purified bioconjugates at a fixed concentration in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma sample.
-
Stop any enzymatic degradation by adding a suitable inhibitor or by flash-freezing.
-
Quantify the amount of intact conjugate remaining at each time point using a validated analytical method.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.[9]
Visualizing the Workflow and Chemical Pathways
Caption: Comparative synthetic pathways for bioconjugation.
Caption: Experimental workflow for comparing linker strategies.
Conclusion: Making an Informed Choice
The limitations of the this compound linker, primarily the harsh deprotection conditions and potential for side reactions, have driven the adoption of more robust and versatile alternatives. The Fmoc-protected counterparts offer a milder and orthogonal deprotection strategy, which is particularly beneficial for sensitive biomolecules. For applications demanding high efficiency, specificity, and biocompatibility, linkers designed for click chemistry, especially SPAAC, represent the current state-of-the-art.
The choice of linker should be guided by a thorough evaluation of the specific requirements of the bioconjugate, including the chemical nature of the molecules to be conjugated, the desired stability of the final product, and the overall synthetic strategy. By carefully considering the advantages and disadvantages of each linker system and employing the comparative experimental protocols outlined in this guide, researchers can optimize their bioconjugation strategies to develop more effective and reliable therapeutics and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Heterobifunctional PEG Linkers: Boc-NH-PEG2-CH2CH2COOH vs. Maleimide-PEG-COOH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the final conjugate's performance and therapeutic efficacy. Among the diverse array of available options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are prized for their ability to connect two different molecular entities with a flexible, biocompatible spacer. This guide provides an in-depth, objective comparison of two commonly employed heterobifunctional PEG linkers: Boc-NH-PEG2-CH2CH2COOH and Maleimide-PEG-COOH. We will delve into their chemical properties, reaction specificities, and applications, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your research needs.
At a Glance: Chemical Structures and Reactive Moieties
The fundamental difference between these two linkers lies in their reactive termini, which dictate their conjugation chemistry and, consequently, their applications.
This compound is a PEG derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one end and a carboxylic acid at the other.[1][2] The Boc group provides a temporary shield for the highly reactive amine, allowing for controlled, sequential conjugation.[3] This linker is particularly valuable in multi-step synthetic strategies where precise control over the reaction sequence is paramount.[4]
Maleimide-PEG-COOH , conversely, possesses a maleimide (B117702) group at one terminus and a carboxylic acid at the other.[5][6] The maleimide group is highly reactive towards sulfhydryl (thiol) groups, making this linker ideal for site-specific conjugation to cysteine residues in proteins and peptides.[7]
A summary of their key properties is presented in the table below.
| Property | This compound | Maleimide-PEG-COOH |
| Reactive Group 1 | Boc-protected Amine (-NHBoc) | Maleimide |
| Reactive Group 2 | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Primary Target (Group 1) | Activated Carboxylic Acids (after deprotection) | Thiols (-SH) |
| Primary Target (Group 2) | Amines (-NH2), Hydroxyls (-OH) | Amines (-NH2), Hydroxyls (-OH) |
| Key Feature | Controlled, sequential conjugation via Boc deprotection | High specificity for thiol groups |
| Common Applications | PROTACs, peptide synthesis, multi-step conjugations | Antibody-Drug Conjugates (ADCs), protein labeling, hydrogel formation |
Performance Comparison: Reactivity, Stability, and Specificity
While direct head-to-head comparative studies are not always available in published literature, we can infer performance characteristics based on the well-established chemistries of their reactive groups.
Reactivity and Reaction Conditions:
The maleimide-thiol reaction is known for its rapid kinetics and high efficiency under mild, physiological conditions (pH 6.5-7.5).[8][9] This reaction proceeds via a Michael addition to form a stable thioether bond.[9] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH, highlighting its high selectivity.[8]
Conjugation with this compound is a two-step process. First, the Boc group must be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine.[3][4] The newly freed amine can then be reacted with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond. The carboxylic acid end of both linkers can be activated, for example with EDC and NHS, to react with primary amines.
Stability of the Conjugate:
The amide bond formed from the amine of the deprotected Boc-PEG linker is generally considered highly stable under a wide range of biological conditions. The thioether bond resulting from the maleimide-thiol reaction is also stable.[7] However, it has been reported that the thiosuccinimide ring formed in the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[10][11] Hydrolysis of the thiosuccinimide ring can lead to a more stable derivative, mitigating this issue.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these linkers in your research. Below are representative protocols for the key reactions involving each linker.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH2-PEG2-CH2CH2COOH as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]
Protocol 2: Amide Bond Formation with Deprotected NH2-PEG2-CH2CH2COOH
This protocol outlines the coupling of the deprotected amine with a molecule containing a carboxylic acid.
Materials:
-
Deprotected NH2-PEG2-CH2CH2COOH
-
Carboxylic acid-containing molecule
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activate the carboxylic acid: Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add EDC (1.1 equivalents) and stir at room temperature for 1-2 hours to form the NHS ester.
-
In a separate flask, dissolve the deprotected NH2-PEG2-CH2CH2COOH (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.[4]
Protocol 3: Conjugation of Maleimide-PEG-COOH to a Thiol-Containing Protein
This protocol describes the conjugation of the maleimide terminus to a protein's cysteine residues.
Materials:
-
Maleimide-PEG-COOH
-
Thiol-containing protein
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein: Dissolve the protein to be conjugated in degassed conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[12][13]
-
Prepare the linker solution: Prepare a 10 mM stock solution of Maleimide-PEG-COOH in anhydrous DMSO or DMF.[12]
-
Conjugation: Add the Maleimide-PEG-COOH stock solution to the protein solution at a 10-20 fold molar excess.[14][15]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12][14]
-
Purification: Remove excess, unreacted linker and other small molecules from the conjugated protein using a size-exclusion chromatography column (e.g., a desalting column) or dialysis.[8][14]
Visualizing Workflows and Logical Relationships
To better illustrate the strategic use of these linkers, the following diagrams, generated using Graphviz, depict typical experimental workflows.
Caption: Workflow for Boc-NH-PEG-COOH conjugation.
Caption: Workflow for Maleimide-PEG-COOH conjugation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Maleimide-PEG-COOH is fundamentally driven by the specific requirements of the bioconjugation strategy.
Choose this compound when:
-
A multi-step, sequential conjugation is required.
-
The target molecule for the PEGylated amine is an activated carboxylic acid.
-
Precise control over the reaction order is critical, for example, in the synthesis of PROTACs where different moieties are attached to each end of the linker.[16]
Choose Maleimide-PEG-COOH when:
-
Site-specific conjugation to a thiol group (e.g., a cysteine residue) is desired.
-
Rapid and highly specific conjugation under physiological conditions is a priority.
-
The application involves labeling proteins, creating antibody-drug conjugates, or forming hydrogels through thiol-maleimide crosslinking.[9][17]
By understanding the distinct chemical properties and performance characteristics of these two versatile linkers, researchers can make informed decisions to optimize the design and synthesis of their bioconjugates, ultimately leading to more effective and reliable outcomes in drug development and biomedical research.
References
- 1. This compound | Carbamates | Ambeed.com [ambeed.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. polysciences.com [polysciences.com]
A Comparative Analysis of Boc-Protected PEG Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of bioconjugates.[1][] This guide provides an objective comparison of Boc-protected PEG linkers with other alternatives, supported by experimental data and detailed methodologies.
Core Principles of Boc Protection in PEG Linkers
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its primary function is to temporarily block the reactivity of a primary or secondary amine on a PEG linker, allowing for controlled, sequential synthesis of complex biomolecules.[3] The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, but is easily removed under acidic conditions, regenerating the free amine for subsequent conjugation.[3][4] This acid-labile nature is a key feature that enables multi-step bioconjugation strategies, preventing unwanted side reactions.[3]
Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the stepwise assembly of complex molecules like ADCs and PROTACs.[3]
Comparative Analysis of PEG Linker Properties
The selection of an appropriate PEG linker depends on several factors, including the desired length, flexibility, and the chemical nature of the terminal functional groups.[1] Below is a comparison of key properties of different types of PEG linkers.
Boc vs. Fmoc Protecting Groups
The two most common amine protecting groups used in bioconjugation and peptide synthesis are Boc and Fmoc. Their key differences lie in their cleavage conditions and stability.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Mild to strong acid (e.g., TFA) | Mild base (e.g., piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile groups | Orthogonal to Boc, t-butyl esters, and other acid-labile groups |
| Byproducts | Isobutylene and CO2 (volatile) | Dibenzofulvene and piperidine (B6355638) adducts (can be problematic) |
This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[3]
Linear vs. Branched PEG Linkers
The architecture of the PEG linker, whether linear or branched, significantly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate.[5]
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Straight chains with one or two functional end groups.[6] | Multiple PEG arms extending from a central core.[6] |
| Payload Capacity | Typically lower, suitable for 1:1 or 1:2 drug-to-antibody ratios. | Higher payload capacity for multivalent conjugation.[6] |
| Steric Hindrance | Minimal steric hindrance, ideal for site-specific conjugation.[6] | Can provide a superior shielding effect.[5] |
| Solubility Enhancement | Good | Improved solubility for hydrophobic drugs.[6] |
| In Vivo Circulation | Can extend circulation time. | Can lead to increased circulation time in vivo.[6] |
| Aggregation | Less effective at preventing aggregation with high drug loading. | Can enable a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5] |
This table provides a comparison of the key properties of linear and branched PEG linkers.
Experimental Data and Performance Comparison
While direct, head-to-head comparative studies of a wide range of PEG linkers in a single system are not always readily available, performance characteristics can be inferred from studies that have systematically varied PEG linker properties.[1]
Reaction Conditions for Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate.[3]
| Process | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc Protection | (Boc)₂O, TEA | DCM or DMF | 0 to RT | 2-12 h | >90 |
| Boc Deprotection | 20-50% TFA in DCM | DCM | 0 to RT | 0.5-2 h | >95 |
| Boc Deprotection | 4M HCl in Dioxane | Dioxane | RT | 1-4 h | >95 |
This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[3]
Comparative Analysis of Acidic Conditions for Boc Deprotection
The choice of acidic reagent and reaction time can affect the purity of the deprotected product.
| Acidic Reagent | Concentration | Time (min) | Purity by HPLC (%) |
| TFA | 20% in DCM | 30 | 95 |
| TFA | 50% in DCM | 30 | >99 |
| HCl | 4M in Dioxane | 60 | 98 |
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[3]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[3]
Protocol 1: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[7]
-
Trifluoroacetic acid (TFA)[7]
-
Saturated sodium bicarbonate solution[7]
-
Brine (saturated NaCl solution)[7]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[7]
-
Rotary evaporator[7]
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).[7]
-
Add an equal volume of TFA to the solution.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Conjugation of a Deprotected PEG Linker to a Carboxylic Acid
This protocol outlines the coupling of a deprotected amino-PEG linker to a molecule containing a carboxylic acid group using standard amide bond formation chemistry.
Materials:
-
Deprotected amino-PEG linker
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activate the carboxylic acid group by dissolving the molecule in anhydrous DMF and adding DCC (1.1 equivalents) and NHS (1.2 equivalents).
-
Stir the activation reaction at room temperature for 1-2 hours.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).[7]
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.[7]
-
Monitor the reaction progress by LC-MS.[7]
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.[7]
Visualizing Workflows and Structures
Diagrams are essential for understanding the chemical principles and experimental processes involved in using Boc-protected PEG linkers.
Caption: Chemical workflow for Boc protection, deprotection, and subsequent conjugation.
Caption: A typical experimental workflow for bioconjugation using a Boc-protected PEG linker.
Caption: A decision tree to guide the selection of an appropriate PEG linker.
References
Confirming the Structure of Boc-NH-PEG2-CH2CH2COOH Conjugates: A Comparative Guide
For researchers and drug development professionals, rigorous structural confirmation of bioconjugates is a critical step to ensure identity, purity, and reproducibility. This guide provides a comparative overview of standard analytical techniques used to characterize conjugates synthesized with the popular Boc-NH-PEG2-CH2CH2COOH linker. The methodologies and data presented are based on established practices for similar PEGylated molecules, with specific examples drawn from relevant scientific literature.
Core Analytical Techniques
The primary methods for elucidating the structure of this compound conjugates are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information essential for a comprehensive structural analysis. While a conjugate with the exact this compound linker was not found with full characterization data in publicly available literature, the data from a closely related PROTAC molecule, MD-224, which utilizes a PEG3 linker, serves as an illustrative example.[1][2][3]
Data Presentation: A Comparative Summary
The following tables summarize the kind of quantitative data obtained from each analytical technique. For illustrative purposes, data for the PROTAC MD-224, which contains a PEG linker, is presented as a representative example.[1][2]
Table 1: Representative ¹H NMR Data for a PEG-Linked Conjugate (MD-224)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.75 | s | 1H | Ar-H |
| 8.16 | d, J = 7.8 Hz | 1H | Ar-H |
| ... | ... | ... | ... |
| 3.65 - 3.55 | m | 8H | PEG CH₂ |
| 2.50 | t, J = 6.9 Hz | 2H | CH₂-C=O |
| 1.43 | s | 9H | Boc CH₃ |
Note: This is a partial and representative dataset for illustrative purposes, based on the characterization of MD-224. The full proton NMR spectrum would include signals for the entire conjugated molecule.
Table 2: Representative Mass Spectrometry Data for a PEG-Linked Conjugate (MD-224)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Observed m/z | 890.3 [M+H]⁺ |
| Expected m/z | 890.3 |
Table 3: Representative HPLC Data for a PEG-Linked Conjugate
| Parameter | Method 1: Reversed-Phase | Method 2: Size-Exclusion |
| Stationary Phase | C18 | Diol or Silica-based |
| Mobile Phase | Acetonitrile (B52724)/Water with TFA or Formic Acid | Aqueous buffer (e.g., phosphate) |
| Detector | UV-Vis, ELSD, CAD, or MS | Refractive Index (RI), ELSD, CAD |
| Typical Result | Single sharp peak indicating purity | Peak shift upon conjugation |
| Purity Assessment | >95% (based on peak area) | Assessment of aggregation/fragments |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are generalized and may require optimization for specific conjugates.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for providing detailed structural information on the entire molecule, including the PEG linker and the conjugated moieties.
Objective: To confirm the presence of characteristic proton signals of the this compound linker and the conjugated molecule, and to verify their covalent attachment.
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Temperature: 25 °C.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak. Integrate all peaks to determine the relative number of protons.
Expected Results: The spectrum should show the characteristic signals for the Boc group (a singlet around 1.4 ppm), the ethylene (B1197577) glycol protons of the PEG linker (a multiplet between 3.5 and 3.7 ppm), and the methylene (B1212753) protons adjacent to the carboxyl group (a triplet around 2.5 ppm), in addition to the signals from the conjugated molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the molecular weight of the conjugate and to assess its purity.
Objective: To confirm the expected molecular weight of the final conjugate and to identify any impurities.
Instrumentation and Parameters:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid is typical.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of the main peak is analyzed to determine the molecular weight of the conjugate.
Expected Results: The analysis should yield a major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the this compound conjugate.[1] The purity is often determined by the relative area of the main peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the conjugate and for separating it from starting materials and byproducts.
Objective: To assess the purity of the conjugate and to separate it from any unreacted starting materials or side products.
Instrumentation and Parameters:
-
Detector: For PEGylated compounds that may lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a standard UV detector.
-
Column and Mobile Phase: As described for LC-MS, reversed-phase chromatography is a common choice.
-
Analysis: The retention time of the conjugate is compared to that of the starting materials. The purity is calculated based on the relative peak area of the product.
Mandatory Visualizations
Experimental Workflow for Structural Confirmation
The following diagram illustrates the general workflow for the synthesis and structural confirmation of a this compound conjugate.
Caption: Workflow for the synthesis and structural confirmation of conjugates.
This guide provides a foundational understanding of the key analytical techniques for characterizing this compound conjugates. The successful structural elucidation relies on the synergistic use of NMR, MS, and HPLC to provide unambiguous evidence of the final product's identity, molecular weight, and purity.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-NH-PEG2-CH2CH2COOH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Boc-NH-PEG2-CH2CH2COOH, a bifunctional linker commonly used in pharmaceutical research and drug development.
This compound, while a valuable tool in scientific research, requires careful management at the end of its lifecycle to mitigate risks to personnel and the environment. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should always be conducted in accordance with local, state, and federal regulations. The primary directive is to entrust the disposal to a licensed waste disposal company[1]. Never discharge chemical waste into sinks, drains, or regular trash[2][3].
1. Waste Segregation and Collection:
-
Designated Waste Container: Establish a specific, clearly labeled hazardous waste container for this compound waste and any materials contaminated with it, such as gloves, wipes, and disposable labware.
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure, leak-proof closure[4].
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. It is crucial to store acids and bases separately, and oxidizing agents away from reducing agents and organic compounds[5].
2. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Keep the waste container tightly sealed except when adding waste[3][6]. Store it in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation[5][6]. The storage area should be away from heat sources and direct sunlight[2].
-
Fill Level: Do not overfill the container. A general guideline is to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills[7].
3. Disposal of Empty Containers:
-
Decontamination: Before disposing of the original container, ensure it is completely empty[1]. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required[3]. The rinsate from the first rinse must be collected and disposed of as hazardous waste[7].
-
Label Defacement: After thorough cleaning and drying, deface or remove the original chemical label before disposing of the container as regular solid waste[3][7].
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to schedule a pickup for the hazardous waste container[3][6].
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand. Collect the contaminated absorbent material and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent, and also collect the cleaning materials for disposal as hazardous waste[7][8].
Waste Minimization
To reduce the volume of chemical waste generated, consider the following practices:
-
Order only the quantity of chemical required for your experiments.
-
Maintain an accurate inventory of your chemicals.
-
Where possible, substitute hazardous chemicals with less hazardous alternatives[6].
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. biochempeg.com [biochempeg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
